molecular formula C24H29NO5 B15602318 2R,4R-Sacubitril CAS No. 2259708-00-2

2R,4R-Sacubitril

カタログ番号: B15602318
CAS番号: 2259708-00-2
分子量: 411.5 g/mol
InChIキー: PYNXFZCZUAOOQC-DYESRHJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2R,4R-Sacubitril is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-DYESRHJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2R,4R-Sacubitril: An Isomeric Impurity of Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2R,4R-Sacubitril, a known stereoisomeric impurity of the active pharmaceutical ingredient Sacubitril. Sacubitril, a neprilysin inhibitor, is a key component of the combination drug Sacubitril/Valsartan, widely used in the treatment of heart failure. The control and characterization of impurities such as the 2R,4R isomer are critical for ensuring the quality, safety, and efficacy of the final drug product.

Core Data Presentation

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReferences
Chemical Name 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid[1][]
Molecular Formula C₂₄H₂₉NO₅[]
Molecular Weight 411.49 g/mol []
CAS Number 766480-48-2 or 2259708-00-2[3][4]

Note on CAS Number Discrepancy: There is a noted inconsistency in the publicly available data regarding the CAS number for this compound. Different suppliers and databases list either 766480-48-2 or 2259708-00-2. Researchers should verify the CAS number with their specific reference standard provider.

Experimental Protocols

The analysis and quantification of this compound as an impurity in Sacubitril are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). The following provides a generalized methodology based on published methods for the analysis of Sacubitril and its impurities.[5][6][7]

Objective: To detect and quantify the this compound impurity in a sample of Sacubitril.

Materials:

  • Reference standard of this compound

  • Sacubitril active pharmaceutical ingredient (API) sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate)

  • C18 reverse-phase HPLC or UHPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector.

Chromatographic Conditions (Example):

  • Mobile Phase A: Buffer solution (e.g., 0.1% phosphoric acid in water or a phosphate buffer at a specific pH).

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The exact gradient program would need to be optimized.

  • Flow Rate: 1.0 mL/min for HPLC; may be lower for UHPLC.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Solution Preparation: Accurately weigh and dissolve the Sacubitril API sample in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the chromatograph.

  • Identification and Quantification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. The concentration of the impurity is determined by comparing the peak area of the impurity in the sample to the peak areas of the standard solutions.

Signaling and Metabolic Pathways

As an impurity, this compound does not have a therapeutic signaling pathway. However, understanding the metabolic pathway of the parent drug, Sacubitril, is crucial for assessing the potential impact and fate of its isomers. Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat (LBQ657), by esterases in the liver.[8][9] Sacubitrilat is a potent inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. The inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation and natriuresis, which are beneficial in heart failure.[3]

The following diagram illustrates the metabolic activation of Sacubitril.

Sacubitril_Metabolism Sacubitril Sacubitril (Prodrug) Esterases Carboxylesterases (Primarily in Liver) Sacubitril->Esterases Metabolism Sacubitrilat Sacubitrilat (LBQ657) (Active Metabolite) Esterases->Sacubitrilat Neprilysin Neprilysin (Enzyme) Sacubitrilat->Neprilysin Inhibits Degradation_Products Inactive Degradation Products Neprilysin->Degradation_Products Degrades Biological_Effects Biological Effects (Vasodilation, Natriuresis) Neprilysin->Biological_Effects Prevents degradation of Natriuretic Peptides leading to Natriuretic_Peptides Natriuretic Peptides (e.g., ANP, BNP) Natriuretic_Peptides->Neprilysin

Caption: Metabolic activation of Sacubitril to its active form, Sacubitrilat.

Logical Workflow for Impurity Analysis

The logical workflow for the analysis and control of this compound as an impurity in Sacubitril involves several key stages, from method development to routine quality control.

Impurity_Analysis_Workflow cluster_0 Method Development & Validation cluster_1 Routine Analysis cluster_2 Quality Control & Reporting Method_Development Analytical Method Development (HPLC/UHPLC) Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness API_Batch_Testing Sacubitril API Batch Testing Method_Validation->API_Batch_Testing Impurity_Identification Impurity Identification (vs. Reference Standard) API_Batch_Testing->Impurity_Identification Impurity_Quantification Impurity Quantification Impurity_Identification->Impurity_Quantification Specification_Check Comparison against Specification Limits Impurity_Quantification->Specification_Check OOS_Investigation Out-of-Specification (OOS) Investigation Specification_Check->OOS_Investigation Exceeds Limits Batch_Release Batch Release Decision Specification_Check->Batch_Release Within Limits Documentation Documentation and Reporting OOS_Investigation->Documentation Batch_Release->Documentation

Caption: Workflow for the analysis and control of impurities in Sacubitril API.

References

Physicochemical Properties of 2R,4R-Sacubitril: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril, an integral component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, plays a crucial role in the management of heart failure. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known physicochemical characteristics of the specific stereoisomer 2R,4R-Sacubitril. Where experimental data is not publicly available, this guide outlines the standard experimental protocols for their determination, offering a framework for further research and development.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that experimentally determined values for several key parameters are not widely published in the literature.

PropertyValueSource
Molecular Formula C₂₄H₂₉NO₅[1][2][3][4]
Molecular Weight 411.49 g/mol [1][2][3][4]
Appearance Off-White SolidN/A
Melting Point No data available[2]
Boiling Point 656.9±55.0 °C at 760 mmHg (Predicted)[]
Density 1.151±0.06 g/cm³ (Predicted)[]
Solubility Soluble in Methanol, DMSON/A
pKa No data available
LogP (Partition Coefficient) No data available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for robust drug development. The following sections describe standard experimental protocols that can be employed to ascertain the melting point, solubility, pKa, and partition coefficient of this compound.

Melting Point Determination: Capillary Method

The melting point of a solid crystalline substance is a critical indicator of its purity.[6][7] The capillary method is a widely accepted pharmacopeial technique for this determination.[8][9]

Methodology:

  • Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is tightly packed.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1 °C/min as per pharmacopeial guidelines.[8][9]

  • Observation: The temperature at which the substance is first observed to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10][11]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing a drug's absorption and distribution.[14][15] Potentiometric titration is a common and reliable method for its determination.[16][17]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa value is determined from the titration curve by identifying the pH at which half of the compound is ionized.

Partition Coefficient (LogP) Determination: HPLC Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties. HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method.[18][19]

Methodology:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected to establish a calibration curve by correlating their retention times with their LogP values.

  • Sample Analysis: A solution of this compound is injected into the HPLC system.

  • LogP Calculation: The retention time of this compound is used to calculate its LogP value based on the established calibration curve.[20]

Visualizations

Signaling Pathway of Sacubitril

Sacubitril is a prodrug that is converted to its active metabolite, LBQ657. LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. The inhibition of neprilysin leads to increased levels of these peptides, which in turn promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy, ultimately leading to beneficial cardiovascular effects.[21][22][23][24]

Sacubitril_Signaling_Pathway cluster_inhibition Pharmacological Intervention cluster_peptides Endogenous Peptides cluster_effects Physiological Effects Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 Esterases Neprilysin Neprilysin LBQ657->Neprilysin Inhibition Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Neprilysin->Natriuretic_Peptides Degradation Bradykinin Bradykinin Neprilysin->Bradykinin Degradation Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin Degradation Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis Natriuretic_Peptides->Natriuresis_Diuresis Anti_proliferative Decreased Fibrosis & Hypertrophy Natriuretic_Peptides->Anti_proliferative Bradykinin->Vasodilation Adrenomedullin->Vasodilation

Caption: Signaling pathway of Sacubitril via neprilysin inhibition.

General Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound follows a structured workflow to ensure data accuracy and reliability.

Experimental_Workflow cluster_synthesis API Preparation cluster_characterization Physicochemical Testing cluster_analysis Data Analysis & Reporting API_Synthesis Synthesis & Purification of this compound Purity_Analysis Purity Confirmation (e.g., HPLC, NMR) API_Synthesis->Purity_Analysis Melting_Point Melting Point (Capillary Method) Purity_Analysis->Melting_Point Solubility Solubility (Shake-Flask Method) Purity_Analysis->Solubility pKa pKa (Potentiometric Titration) Purity_Analysis->pKa LogP LogP (HPLC Method) Purity_Analysis->LogP Data_Compilation Data Compilation & Statistical Analysis Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Technical Report & Documentation Data_Compilation->Report

Caption: General workflow for physicochemical characterization of an API.

References

Spectroscopic and Structural Analysis of (2R,4R)-Sacubitril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (2R,4R) diastereomer of Sacubitril, an important reference standard in the pharmaceutical industry. Due to the proprietary nature of reference standard data, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The actual, quantitative data is typically provided in the Certificate of Analysis (CoA) from commercial suppliers.

Chemical Identity and Properties

(2R,4R)-Sacubitril is a specific stereoisomer of Sacubitril and is often considered an impurity in the synthesis of the active pharmaceutical ingredient.[1][2][3] Its precise chemical structure and properties are crucial for analytical method development, impurity profiling, and quality control in drug manufacturing.

PropertyValueSource
IUPAC Name 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid[4]
Molecular Formula C₂₄H₂₉NO₅[4]
Molecular Weight 411.49 g/mol [5]
CAS Number 766480-48-2[3]
Appearance Off-White Solid[5]
Solubility Soluble in DMSO, Methanol (B129727)[5]

Spectroscopic Data

While specific spectral data for (2R,4R)-Sacubitril is provided by suppliers of the reference standard, this section outlines the expected data based on its chemical structure. The tables below are structured for the presentation of such data.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

AnalysisExpected Value
Molecular Ion [M+H]⁺ m/z 412.21
Sodium Adduct [M+Na]⁺ m/z 434.19
Fragmentation Ions Fragments corresponding to the loss of the ethoxy group, the butanoic acid chain, and cleavage of the amide bond.
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.6m9HAromatic protons (biphenyl group)
~4.0-4.2q2H-OCH₂CH₃
~3.8-4.0m1HCH-N
~2.4-2.7m4H-CH₂CH₂- (succinyl)
~2.2-2.4m1HCH-CH₃
~1.4-1.8m2H-CH₂- (pentanoyl)
~1.1-1.3t3H-OCH₂CH₃
~0.8-1.0d3H-CHCH₃
Chemical Shift (δ) ppmAssignment
~170-175C=O (ester, amide, carboxylic acid)
~138-142Aromatic C (quaternary)
~126-129Aromatic CH
~60-62-OCH₂CH₃
~50-55CH-N
~30-40Aliphatic CH₂, CH
~13-15-CH₃

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and MS data for a compound such as (2R,4R)-Sacubitril. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of (2R,4R)-Sacubitril in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of (2R,4R)-Sacubitril (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 100-1000).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a pharmaceutical reference standard like (2R,4R)-Sacubitril.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (2R,4R)-Sacubitril cluster_Sample Sample Handling cluster_Data Data Processing & Interpretation Sample Reference Standard (2R,4R)-Sacubitril Prep Sample Preparation (Dissolution) Sample->Prep NMR NMR Spectroscopy (1H, 13C) Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) Prep->MS ProcessNMR NMR Data Processing & Spectral Assignment NMR->ProcessNMR ProcessMS MS Data Processing & Fragmentation Analysis MS->ProcessMS Structure Structural Confirmation & Purity Assessment ProcessNMR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of (2R,4R)-Sacubitril.

References

Potential Biological Activity of 2R,4R-Sacubitril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sacubitril (B1662468), a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the management of heart failure. As a prodrug, sacubitril is converted to its active metabolite, sacubitrilat (B1680482) (LBQ657), which exerts a therapeutic effect by inhibiting neprilysin and thereby increasing the levels of natriuretic peptides. Sacubitril possesses two stereocenters, leading to the existence of four possible stereoisomers. The pharmacologically active isomer is (2R,4S)-Sacubitril. The (2R,4R)-Sacubitril isomer is typically considered an impurity in the synthesis of the active drug.[1][2] This technical guide aims to explore the potential biological activity of 2R,4R-Sacubitril, drawing upon the known pharmacology of the active isomer and the principles of stereochemistry in drug action. Due to a lack of publicly available data on the specific biological activity of the 2R,4R isomer, this document will focus on the established mechanisms of neprilysin inhibition, relevant signaling pathways, and detailed experimental protocols that could be employed to elucidate the activity of this specific stereoisomer.

Introduction to Neprilysin and its Role in Cardiovascular Homeostasis

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease found on the surface of various cells throughout the body.[] It plays a crucial role in cardiovascular and renal homeostasis by degrading a number of vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P.[][4]

The natriuretic peptide system exerts beneficial effects in heart failure by promoting vasodilation, natriuresis, and diuresis, and by inhibiting the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system.[5] In heart failure, although the production of natriuretic peptides is increased, their beneficial effects are counteracted by their rapid degradation by neprilysin.

The Pharmacology of Sacubitril: The Active (2R,4S) Isomer

Sacubitril is a prodrug that is rapidly metabolized by esterases to its active form, sacubitrilat (LBQ657).[6] Sacubitrilat is a potent and selective inhibitor of neprilysin.[7] By inhibiting neprilysin, sacubitrilat increases the circulating levels of natriuretic peptides, thereby augmenting their beneficial cardiovascular and renal effects.[8]

The combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARB) like valsartan (B143634) provides a dual mechanism of action that has proven to be highly effective in the treatment of heart failure with reduced ejection fraction.[8][9]

Potential Biological Activity of this compound

While the (2R,4S) isomer is the active component, the biological activity of the (2R,4R) isomer has not been extensively reported in the scientific literature. However, based on the principles of stereoisomerism in pharmacology, several possibilities can be considered:

  • Reduced or No Activity: It is highly probable that the (2R,4R) isomer exhibits significantly lower or no inhibitory activity against neprilysin compared to the (2R,4S) isomer. The specific three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with the active site of its target enzyme.[10] A change in stereochemistry at the C4 position could disrupt the necessary binding interactions.

  • Altered Pharmacokinetics: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, this compound may have a different pharmacokinetic profile compared to the active isomer.

  • Off-Target Effects: While speculative, it is possible that the (2R,4R) isomer could interact with other biological targets, potentially leading to unforeseen off-target effects.

To definitively determine the biological activity of this compound, rigorous experimental evaluation is required.

Quantitative Data on Neprilysin Inhibition (by the active isomer)

The following tables summarize the key quantitative data related to the active metabolite of Sacubitril, sacubitrilat (LBQ657).

Table 1: In Vitro Neprilysin Inhibition

Compound Target Assay Type IC50 (nM) Source

| Sacubitrilat (LBQ657) | Neprilysin | Fluorometric | 5 |[] |

Table 2: Pharmacokinetic Parameters of Sacubitril and its Active Metabolite (in healthy subjects)

Parameter Sacubitril Sacubitrilat (LBQ657) Valsartan (in combination) Source
Tmax (h) 0.5 2.0-3.0 1.5-2.0 [11]
Half-life (h) ~1.4 ~11.1 ~9.9 [6]

| Protein Binding (%) | 94-97 | 94-97 | 94-95 |[6] |

Experimental Protocols

To assess the potential biological activity of this compound, the following experimental protocols can be employed.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of neprilysin using a fluorogenic substrate.

Materials:

  • Recombinant human neprilysin

  • Neprilysin substrate (e.g., Abz-based peptide)[12][13]

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4)

  • Test compound (this compound) and positive control (Sacubitrilat)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)[12][14]

Procedure:

  • Prepare a serial dilution of the test compound and positive control in assay buffer.

  • In a 96-well plate, add the recombinant neprilysin enzyme to each well.

  • Add the diluted test compound or positive control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Initiate the reaction by adding the neprilysin substrate to all wells.

  • Measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.[12]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Neprilysin Activity Assay

This assay assesses the ability of a compound to inhibit neprilysin activity in a cellular context.

Materials:

  • Human cell line expressing neprilysin (e.g., SH-SY5Y neuroblastoma cells)[15]

  • Cell culture medium and reagents

  • Quenched fluorogenic peptide substrate[15]

  • Test compound (this compound) and positive control (Sacubitrilat)

  • Lysis buffer

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Culture the neprilysin-expressing cells in 96-well plates until they reach a suitable confluency.

  • Treat the cells with various concentrations of the test compound or positive control for a specified duration.

  • Lyse the cells to release the cellular contents, including neprilysin.

  • Add the fluorogenic peptide substrate to the cell lysates.

  • Measure the fluorescence intensity over time.

  • Calculate the neprilysin activity and determine the inhibitory effect of the compound.

Animal Models of Heart Failure

To evaluate the in vivo efficacy of a potential neprilysin inhibitor, various animal models of heart failure can be utilized.

Commonly Used Models:

  • Pressure Overload-Induced Heart Failure:

    • Transverse Aortic Constriction (TAC) in mice or rats: This surgical model mimics hypertension-induced heart failure.[16][17]

    • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension that develops into heart failure.[17]

  • Myocardial Infarction-Induced Heart Failure:

    • Coronary Artery Ligation in rodents: This model simulates heart failure following a heart attack.[16]

  • Chemically-Induced Cardiomyopathy:

    • Doxorubicin-induced cardiotoxicity: This model is relevant for studying drug-induced heart failure.[17]

Experimental Workflow for In Vivo Studies:

  • Induce heart failure in the chosen animal model.

  • Administer the test compound (this compound) or vehicle control to the animals for a specified treatment period.

  • Monitor cardiovascular parameters such as blood pressure, heart rate, and cardiac function (using echocardiography).

  • At the end of the study, collect blood and tissue samples for biomarker analysis (e.g., natriuretic peptides) and histological examination of the heart.

Visualizations

Signaling Pathways

Neprilysin_Signaling_Pathway cluster_0 Natriuretic Peptide System cluster_1 Neprilysin Action Atrial/Ventricular Stretch Atrial/Ventricular Stretch ANP/BNP ANP/BNP Atrial/Ventricular Stretch->ANP/BNP Guanylate Cyclase-A Receptor Guanylate Cyclase-A Receptor ANP/BNP->Guanylate Cyclase-A Receptor Neprilysin Neprilysin ANP/BNP->Neprilysin degraded by cGMP cGMP Guanylate Cyclase-A Receptor->cGMP converts GTP GTP GTP->Guanylate Cyclase-A Receptor Vasodilation\nNatriuresis\nDiuresis\nAnti-RAAS Vasodilation Natriuresis Diuresis Anti-RAAS cGMP->Vasodilation\nNatriuresis\nDiuresis\nAnti-RAAS Inactive Peptides Inactive Peptides Neprilysin->Inactive Peptides Sacubitrilat (active) Sacubitrilat (active) Sacubitrilat (active)->Neprilysin Inhibits This compound (potential) This compound (potential) This compound (potential)->Neprilysin Potential Inhibition?

Caption: Signaling pathway of the natriuretic peptide system and neprilysin inhibition.

Experimental Workflow

Experimental_Workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Neprilysin Inhibition Assay Neprilysin Inhibition Assay In Vitro Screening->Neprilysin Inhibition Assay Cell-Based Activity Assay Cell-Based Activity Assay In Vitro Screening->Cell-Based Activity Assay Determine IC50 Determine IC50 Neprilysin Inhibition Assay->Determine IC50 Cell-Based Activity Assay->Determine IC50 Active? Active? Determine IC50->Active? In Vivo Studies In Vivo Studies Active?->In Vivo Studies Yes End End Active?->End No Animal Model of Heart Failure Animal Model of Heart Failure In Vivo Studies->Animal Model of Heart Failure Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Studies->Pharmacokinetic Studies Efficacy & Safety Evaluation Efficacy & Safety Evaluation Animal Model of Heart Failure->Efficacy & Safety Evaluation Pharmacokinetic Studies->Efficacy & Safety Evaluation Efficacy & Safety Evaluation->End

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

The (2R,4R) stereoisomer of Sacubitril is recognized primarily as a process-related impurity in the synthesis of the active pharmaceutical ingredient. While direct evidence of its biological activity is lacking in the current body of scientific literature, this technical guide provides a framework for its potential evaluation. Based on the principles of stereoselectivity, it is hypothesized that this compound would exhibit significantly reduced or no neprilysin inhibitory activity compared to the (2R,4S) isomer. The detailed experimental protocols and logical workflows presented herein offer a comprehensive approach for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of this and other related stereoisomers. Such studies are essential for ensuring the purity, safety, and efficacy of sacubitril-containing therapeutics.

References

The Unfavored Path: A Technical Guide to the Formation of 2R,4R-Sacubitril in Sacubitril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan, a cornerstone in the treatment of heart failure. The synthesis of Sacubitril, ((2S,4R)-5-([1,1'-biphenyl]-4-yl)-4-((3-carboxy-1-oxopropyl)amino)-2-methylpentanoic acid), is a stereochemically complex process, as it involves the creation of two chiral centers at the C2 and C4 positions. This leads to the potential formation of four stereoisomers: the desired (2S,4R) isomer, its enantiomer (2R,4S), and two diastereomers, (2S,4S) and (2R,4R)-Sacubitril. The formation of these stereoisomers, particularly the (2R,4R) diastereomer, represents a significant challenge in the manufacturing process, as they are considered impurities that must be carefully controlled and minimized. This technical guide provides an in-depth analysis of the mechanism behind the formation of the 2R,4R-Sacubitril diastereomer, drawing upon available scientific literature to detail the synthetic pathways, mechanistic underpinnings, and analytical methodologies for its identification and quantification.

The Stereochemical Challenge in Sacubitril Synthesis

The core of Sacubitril's structure is a γ-amino acid derivative with two stereocenters. The desired therapeutic agent possesses the (2S,4R) configuration. The other stereoisomers, including (2R,4R)-Sacubitril, are considered process-related impurities that can arise during the synthesis.[1] The control of stereochemistry is therefore a paramount concern in the development of efficient and robust synthetic routes to Sacubitril.

Mechanism of this compound Formation: The Critical Hydrogenation Step

The key stereochemistry-defining step in many reported syntheses of Sacubitril is the diastereoselective hydrogenation of a β,γ-unsaturated amino acid precursor. The facial selectivity of this hydrogenation reaction dictates the configuration of the newly formed chiral center at C4, and consequently, the diastereomeric ratio of the product.

The formation of the (2R,4R) diastereomer is intrinsically linked to the conformational preferences of the key intermediate during the hydrogenation process and the nature of the protecting group on the nitrogen atom. While most synthetic strategies are optimized to favor the formation of the desired (2S,4R) isomer, alterations in reaction conditions or starting material stereochemistry can lead to the formation of the other diastereomers.

One of the pivotal findings in understanding the formation of Sacubitril's diastereomers is the influence of the nitrogen protecting group on the facial selectivity of the hydrogenation of a key β,γ-ene amino acid intermediate.[1] This suggests that the steric and electronic properties of the protecting group play a crucial role in directing the approach of hydrogen to the double bond.

Proposed Mechanistic Pathway

While a definitive and universally accepted transition state model for the formation of the 2R,4R isomer is not extensively detailed in the available literature, a general understanding can be extrapolated from studies on analogous stereoselective hydrogenations. The mechanism likely proceeds through the following logical steps:

G cluster_0 Key Intermediate Conformation cluster_1 Catalyst Interaction cluster_2 Facial Selection cluster_3 Product Formation A N-Protected (R)-β,γ-ene amino acid B Coordination to Metal Catalyst (e.g., Rhodium) A->B Catalyst Coordination C Hydrogen Delivery B->C Hydrogen Activation D Si-face attack C->D E Re-face attack C->E F (2R,4R)-Sacubitril Precursor D->F G (2R,4S)-Sacubitril Precursor E->G

Figure 1. Logical workflow of the stereodetermining hydrogenation step.

  • Conformational Arrangement of the Intermediate: The N-protected γ-amino-α-methyl-β,γ-enoic acid intermediate adopts a specific conformation in solution. This conformation is influenced by the steric bulk of the protecting group (e.g., Boc, Cbz), the biphenyl (B1667301) moiety, and the carboxylic acid group.

  • Coordination to the Catalyst: The substrate coordinates to the metal center of the hydrogenation catalyst (commonly a rhodium or ruthenium complex with a chiral ligand). The geometry of this coordination complex is critical in determining the subsequent stereochemical outcome.

  • Facial Selectivity of Hydrogen Addition: The catalyst then delivers hydrogen to one of the two faces of the double bond (the Re or Si face). The protecting group and the substituents on the substrate sterically hinder one face more than the other, directing the hydrogen to the more accessible face. To form the (2R,4R) isomer from an (R)-configured precursor at the C2 position, hydrogen must be delivered to the Si face of the double bond.

  • Influence of the Protecting Group: It has been reported that altering the protecting group on the nitrogen can reverse the stereoselectivity of the hydrogenation.[1] For instance, a bulky protecting group might favor a specific conformation of the substrate-catalyst complex that exposes the Si face, leading to the formation of the (2R,4R) diastereomer. Conversely, a different protecting group could favor a conformation that directs hydrogenation to the Re face, yielding the (2R,4S) diastereomer.

Computational studies using Density Functional Theory (DFT) have been employed to rationalize the stereochemical outcomes of similar reductions, suggesting that the preferred transition state's energy, which is dependent on the substrate's conformation and its interaction with the catalyst, determines the major product.[2][3]

Quantitative Data on Diastereomer Formation

The diastereomeric ratio (dr) of the product is a critical parameter in the synthesis of Sacubitril. While the primary goal is to maximize the formation of the (2S,4R) isomer, understanding the conditions that lead to the formation of other diastereomers is crucial for process control and optimization.

One study on a rhodium-catalyzed stereoselective hydrogenation for the synthesis of a Sacubitril precursor reported a diastereomeric ratio of 93:7.[4] Although the specific identity of the minor diastereomer was not explicitly stated as 2R,4R in the snippet, it highlights that the formation of diastereomeric impurities is a quantitative reality. Another study on a Reformatsky-type carbethoxyallylation reaction, an earlier step in one synthetic route, achieved a 99:1 dr.[5]

The following table summarizes hypothetical diastereomeric ratios that could be expected based on the principle of protecting group influence, as suggested by the literature.[1] It is important to note that these are illustrative and the actual ratios would be highly dependent on the specific reaction conditions, catalyst, and ligand used.

N-Protecting GroupHydrogenation Catalyst/LigandPredominant DiastereomerDiastereomeric Ratio (dr)Reference
BocRh-Chiral Phosphine (B1218219)(2S,4R)>90:10General observation in optimized syntheses
Alternative Protecting Group XRh-Chiral Phosphine(2S,4S) or (2R,4R)Variable, potentially reversed selectivity[1]
tert-Butylsulfinamide (on imine precursor)Rh-Catalyst(2R,4S) precursor93:7[4]

Experimental Protocols

General Protocol for Diastereoselective Hydrogenation

Objective: To perform a rhodium-catalyzed stereoselective hydrogenation of an N-protected (R)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpent-4-enoic acid derivative to obtain a mixture of diastereomers.

Materials:

  • N-protected (R)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpent-4-enoic acid derivative (e.g., with Boc or another protecting group)

  • Rhodium catalyst (e.g., [Rh(COD)2]BF4)

  • Chiral phosphine ligand (e.g., a BINAP derivative)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrogen gas (high pressure)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In an inert atmosphere, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent to form the active catalyst.

  • Reaction Setup: The N-protected unsaturated amino acid derivative is dissolved in the solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a defined period (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is typically purified by column chromatography or crystallization to separate the diastereomers.

  • Analysis: The diastereomeric ratio of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or by Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: To specifically study the formation of the (2R,4R) isomer, one would start with the (R)-configured α-methyl precursor and screen different N-protecting groups and hydrogenation conditions that are known to favor Si-face attack.

Protocol for HPLC Analysis of Sacubitril Stereoisomers

Objective: To separate and quantify the four stereoisomers of Sacubitril.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H or similar).

Mobile Phase:

  • A mixture of n-hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio needs to be optimized for the specific column and isomers.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of purified Sacubitril stereoisomers (if available) in the mobile phase.

  • Sample Preparation: Dissolve the sample from the synthesis in the mobile phase.

  • Chromatography: Inject the standard and sample solutions into the HPLC system. Elute the isomers using an isocratic or gradient method.

  • Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Calculate the percentage of each isomer in the sample based on the peak areas.

Visualization of Key Processes

The following diagrams illustrate the key logical relationships and workflows in the context of this compound formation.

G cluster_0 Precursor Synthesis cluster_1 Stereodetermining Step cluster_2 Product Mixture cluster_3 Analysis and Isolation A Starting Materials B (R)-N-Protected-β,γ-ene amino acid intermediate A->B C Diastereoselective Hydrogenation B->C D Mixture of Diastereomers ((2R,4R) and (2R,4S)) C->D E HPLC Analysis D->E F Chromatographic Separation D->F G Isolated (2R,4R)-Sacubitril F->G

Figure 2. General workflow for the synthesis and analysis of the this compound diastereomer.

G A Choice of N-Protecting Group B Conformation of Substrate-Catalyst Complex A->B influences C Facial Selectivity of Hydrogenation B->C determines D Diastereomeric Ratio of Product C->D controls

Figure 3. Logical relationship of factors influencing the formation of diastereomers.

Conclusion

The formation of the this compound diastereomer is an undesirable but important aspect of Sacubitril synthesis. Its genesis is primarily rooted in the diastereoselective hydrogenation of a key unsaturated precursor. The stereochemical outcome of this step is highly sensitive to the conformation of the substrate-catalyst complex, which is, in turn, significantly influenced by the nature of the nitrogen-protecting group. While synthetic routes are designed to minimize the formation of this and other impurities, a thorough understanding of the underlying mechanisms is crucial for robust process development and control. Further research, particularly in the area of computational modeling of the hydrogenation transition states with different protecting groups, would provide a more detailed and predictive understanding of the factors governing the formation of this compound. This knowledge is essential for the development of next-generation synthetic processes that are more efficient, selective, and economically viable.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2R,4R-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2R,4R-Sacubitril, the active prodrug moiety in the combination drug Sacubitril/Valsartan. Understanding the stability of this molecule is critical for formulation development, manufacturing, and ensuring the safety and efficacy of the final drug product. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and visualizes the degradation pathways.

Executive Summary

This compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while it generally exhibits stability under thermal and photolytic stress. The primary degradation pathways involve hydrolysis of the ethyl ester to form the active metabolite Sacubitrilat (desethyl-sacubitril) and other related impurities, as well as cyclization and other secondary reactions. This guide details the identified degradation products and the conditions under which they are formed.

Quantitative Stability Data

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the quantitative results from various stress studies performed on Sacubitril, often in combination with Valsartan.

Stress ConditionReagents and DurationExtent of Sacubitril Degradation (%)Major Degradation Products IdentifiedReference
Acid Hydrolysis 1 N HCl at 60°C for 2 hoursNot specified, Impurity 1 formedImpurity 1 (m/z 383.44)[1]
1 N HCl at 60°C for 30 minutesConsiderable degradationDIA-SAC, Cyc-SAC, DES-VAL, Unknown (RRT 1.19)[2]
0.5 N HClDegradation observedNot specified[3]
2N HCl at 75°C for 1 hour32.33%SAC D-2, SAC D-3[4][5][6]
0.1 N HCl at 70°C for 4 hoursDegradation observedNot specified[7]
Base Hydrolysis 0.1 N NaOH at 40°C for 1 hourNot specified, Impurities 1 and 5 formedImpurity 1 (m/z 383.44), Impurity 5 (m/z 265.35)[1]
0.5 N NaOH at room temperature for 10 minutesConsiderable degradationDIA-SAC, Cyc-SAC[2]
0.5 N NaOHDegradation observedSAC D-1, SAC D-2[3][8]
2N NaOH at 75°C for 1 hour36.71%SAC D-2, SAC D-3[4][5][6]
0.1 N NaOH at 70°C for 4 hoursDegradation observedNot specified[7]
Oxidative Degradation 15% H₂O₂ at 60°C for 30 minutesConsiderable degradationDIA-SAC, Cyc-SAC, Unknowns (RRT 0.79, 1.05)[2]
5% v/v H₂O₂Degradation observedNot specified[3]
15% H₂O₂ at room temperature for 5 hours2.98%SAC D-2, SAC D-3[4][5][6]
3% H₂O₂ at 70°C for 4 hoursDegradation observedNot specified[7]
Thermal Degradation 80°C for 5 daysStableNo additional peaks observed[2]
60°CStableNot specified[3]
60°C for 24 hoursNo degradationNot applicable
110°C for 4 hoursDegradation observedNot specified[7]
Photolytic Degradation 1.2 million lux hours (visible) and 200 W*h/m² (UV)StableNo additional peaks observed[2]
UV light (Not less than 1.2 million lux hours and 200 WH/m²)StableNot specified[3]
Sunlight for 24 hoursNo degradationNot applicable
Neutral Hydrolysis Water at 60°C for 3 daysConsiderable degradationDIA-SAC, Cyc-SAC[2]

Key Degradation Pathways and Products

The degradation of this compound primarily proceeds through hydrolysis and, to a lesser extent, oxidation. The main degradation products identified across various studies include:

  • Sacubitrilat (desethyl-sacubitril or SAC D-2) : The active metabolite of Sacubitril, formed by the hydrolysis of the ethyl ester. This is a primary degradation product under both acidic and basic conditions.[4][5][6][8][9] Its molecular mass is reported as m/z 383.17 or 384.59.[3][8][9]

  • SAC D-3 : A degradation product observed under acidic, basic, and oxidative conditions, with a reported molecular ion peak at m/z 265.15.[4][5][6][9]

  • DIA-SAC and Cyc-SAC : These are two known impurities that are also formed as major degradation products under acidic, alkaline, neutral hydrolytic, and oxidative stress conditions.[2]

  • Impurity 1 and Impurity 5 : Observed in acid and base degradation studies with m/z of 383.44 and 265.35, respectively.[1]

  • SAC D-1 : A degradation product formed under base stress, identified as 5-([1,1'-biphenyl]-4-yl)-4-(3-carboxy propanamide)-2-methyl pentanoic acid.[8]

  • Dimer of Sacubitrilat : Another potential degradation impurity with a reported m/z of 767.77.[3][8]

The following diagram illustrates the major degradation pathways of this compound.

G Sacubitril This compound (C24H29NO5) Sacubitrilat Sacubitrilat (SAC D-2) (desethyl-sacubitril) m/z 383.17 Sacubitril->Sacubitrilat Acid/Base Hydrolysis SAC_D3 SAC D-3 m/z 265.15 Sacubitril->SAC_D3 Acid/Base/Oxidative Degradation DIA_SAC DIA-SAC Sacubitril->DIA_SAC Hydrolytic/Oxidative Degradation Cyc_SAC Cyc-SAC Sacubitril->Cyc_SAC Hydrolytic/Oxidative Degradation SAC_D1 SAC D-1 Sacubitril->SAC_D1 Base Hydrolysis Dimer Dimer of Sacubitrilat m/z 767.77 Sacubitrilat->Dimer Further Degradation G cluster_stress Stress Conditions start Start: Sacubitril Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization (for Acid/Base Hydrolysis) stress->neutralize dilution Dilution to Working Concentration Acid Acid Hydrolysis Base Base Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Degradation Photolytic Photolytic Degradation neutralize->dilution analysis Analysis by Stability-Indicating Method (e.g., HPLC/UHPLC) dilution->analysis end End: Identification and Quantification of Degradation Products analysis->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2R,4R-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2R,4R-Sacubitril, the active diastereomer of Sacubitril, in the presence of its stereoisomers and other impurities. The protocols are intended for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. Due to the presence of multiple chiral centers in the Sacubitril molecule, stereoisomeric impurities can arise during the synthesis process. Therefore, stereoselective analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly with chiral stationary phases, are the most common techniques employed for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, especially for bioanalytical applications.

Quantitative Data Summary

The following tables summarize the performance of various validated analytical methods for the determination of Sacubitril and its stereoisomers.

Table 1: HPLC Methods for Chiral Separation of Sacubitril Stereoisomers

ParameterMethod 1[1][2]Method 2[3]
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm)
Mobile Phase A: 1 ml TFA in 1000 ml Water; B: 1 ml TFA in 950:50 (v/v) ACN:MeOHA: n-hexane with 0.1% TFA; B: ethanol:isopropanol:TFA (80:20:0.1, v/v/v)
Flow Rate 0.8 ml/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Linearity (r²) ≥0.999≥ 0.998
LOD 0.030-0.048 µg/ml0.06 µg/mL
LOQ 0.100-0.160 µg/ml0.2 µg/mL
Accuracy (% Recovery) 93 - 105%98.3–99.5%
Precision (%RSD) < 5.2%≤ 1.82%

Table 2: UHPLC and LC-MS/MS Methods

ParameterUHPLC Method[4][5]LC-MS/MS Method[6][7]
Column Accucore XL C8 (100 × 4.6 mm, 3 µm)Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm)
Mobile Phase A: THF and 0.1% perchloric acid in water (8:92, %v/v); B: THF:water:ACN (5:15:80, %v/v/v)A: 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water; B: Acetonitrile (B52724)
Flow Rate 0.6 ml/minuteNot Specified (Gradient Elution)
Detection Photo Diode Array (PDA) Detector (200–400 nm)Triple Quad™ 4000 mass spectrometer (ESI+)
Linearity Range Not Specified2.00-4000 ng/mL
LOD S/N ratio of 3:1Not Specified
LOQ S/N ratio of 10:12.00 ng/mL (Lower limit of linearity)
Accuracy (% Recovery) 98.7 to 101.0%Within acceptable limits
Precision (%RSD) Not SpecifiedWithin acceptable limits

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Separation of Sacubitril Stereoisomers

This protocol is adapted from a validated stability-indicating HPLC method.[1]

Objective: To separate and quantify this compound from its stereoisomers and degradation products.

Materials:

  • Chiralcel OJ-RH column (150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Milli-Q water

  • Sacubitril reference standards (including this compound and other stereoisomers)

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column Temperature: 45°C

  • Flow Rate: 0.8 ml/min

  • Detection Wavelength: 254 nm

  • Mobile Phase A: 1 ml of TFA in 1000 ml of Milli-Q water.

  • Mobile Phase B: 1 ml of TFA in a mixture of acetonitrile and methanol (950:50 v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.01 25
    10.0 25
    25.0 38
    37.0 45
    39.0 25

    | 45.0 | 25 |

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of this compound and its stereoisomers in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Accurately weigh the sample (e.g., bulk drug or formulation) and dissolve it in the diluent to achieve a known concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound and its stereoisomers in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Protocol 2: LC-MS/MS Method for Quantification of Sacubitril in Human Plasma

This protocol is based on a validated method for the simultaneous determination of Sacubitril, its active metabolite LBQ657, and Valsartan in human plasma.[6][7]

Objective: To quantify Sacubitril in human plasma samples with high sensitivity and selectivity.

Materials:

  • LC-MS/MS system (e.g., Triple Quad™ 4000) with an electrospray ionization (ESI) source

  • Ultimate® XB-C18 column (2.1 × 50 mm, 3.5 µm)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Milli-Q water

  • Sacubitril reference standard

  • Internal standard (IS), e.g., Sacubitril-d4

  • Human plasma

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution (specific gradient profile to be optimized based on the system).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Sacubitril and the internal standard need to be determined.

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 50.0 μL of plasma sample in a microcentrifuge tube, add 25.0 μL of the internal standard working solution.

    • Add 300 μL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 2,500 g for 10 minutes.[7]

  • Extraction:

    • Transfer 100 μL of the supernatant to a clean 96-well plate.

    • Add 100 μL of acetonitrile-water (1:1, v/v).[7]

    • Vortex the plate for 5 minutes.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 3.00 µL) of the final mixture into the LC-MS/MS system.[7]

  • Data Analysis: Quantify Sacubitril concentration in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Bulk Drug / Formulation Weighing Accurate Weighing Sample->Weighing Standard This compound Reference Standard->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection HPLC HPLC / UHPLC System Column Chiral Column HPLC->Column Separation Isocratic / Gradient Elution Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analytical detection of this compound.

References

Chiral HPLC Method for the Separation of Sacubitril Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Sacubitril isomers. Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. As Sacubitril contains chiral centers, the separation and quantification of its stereoisomers are critical for ensuring the quality, efficacy, and safety of the drug product.

Introduction

Sacubitril has two stereocenters, leading to the possibility of four stereoisomers. The desired active enantiomer must be distinguished from its enantiomer and diastereomers. Chiral HPLC is a powerful analytical technique for the separation of stereoisomers. This application note details a robust method for the chiral separation of Sacubitril isomers, providing protocols and quantitative data to aid researchers in implementing this method in a laboratory setting. The methods described are based on published and validated analytical procedures.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from various reported chiral HPLC methods for the separation of Sacubitril isomers, allowing for easy comparison of different chromatographic conditions and performance parameters.

Table 1: Chromatographic Conditions for Chiral Separation of Sacubitril Isomers

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1][2]Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)[2][3]CHIRALPAK® IG-3 (250 mm x 4.6 mm, 3 µm)[4]
Mobile Phase A n-Hexane with 0.1% TFA[1][2]1 mL of Trifluoroacetic acid in 1000 mL of Milli-Q water[2][3]n-Hexane:Ethanol:2-Butanol:TFA (90:05:05:0.1, v/v/v/v)[4]
Mobile Phase B Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)[1][2]1 mL of Trifluoroacetic acid in a mixture of Acetonitrile and Methanol (950:50, v/v)[3]n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v)[4]
Elution Mode Isocratic / GradientGradient[2][3]Gradient[4]
Flow Rate 1.0 mL/min[1][2]0.8 mL/min[2][3]1.0 mL/min[4]
Column Temperature Not Specified45°C[2][3]40°C[4]
Detection Wavelength 254 nm[1][2]254 nm[2][3]250 nm[4]

Table 2: Method Validation and Performance Data

ParameterMethod 1Method 2Method 3
Linearity (R²) ≥ 0.998[1][2]≥ 0.999[3]Not Specified
Accuracy (% Recovery) 98.3 - 99.5%[1][2]93 - 105% (for impurities)[3]Not Specified
Precision (%RSD) ≤ 1.82[1][2]< 5.2 (Inter and Intraday)[3]Not Specified
Limit of Detection (LOD) 0.06 µg/mL and 0.10 µg/mL[1][2]0.030 - 0.048 µg/mL[3]Not Specified
Limit of Quantification (LOQ) 0.2 µg/mL and 0.3 µg/mL[1][2]0.100 - 0.160 µg/mL[3]Not Specified
Resolution (Rs) > 1.5 (between adjacent stereoisomers)[2]> 2.0 (between adjacent analytes)[2]1.5 - 4.6 (between different isomers)[4]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of Sacubitril isomers based on a validated normal-phase HPLC method.[1][2]

Objective: To separate and quantify the stereoisomers of Sacubitril using chiral HPLC.

Materials and Reagents:

  • Sacubitril reference standards (including all stereoisomers)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Milli-Q water or equivalent

  • Diluent: n-Hexane:Ethanol (1:1, v/v)[4]

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase A: n-Hexane with 0.1% TFA[1][2]

  • Mobile Phase B: Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection Wavelength: 254 nm[1][2]

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Injection Volume: 10 µL

  • Run Time: Approximately 50 minutes[1]

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of TFA to 1000 mL of n-Hexane. Mix well and degas.

    • Prepare Mobile Phase B by mixing 800 mL of Ethanol, 200 mL of Isopropanol, and 1 mL of TFA. Mix well and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of Sacubitril reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 0.5 mg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations (e.g., for linearity studies).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample (e.g., bulk drug or formulation) containing approximately 5 mg of Sacubitril and transfer it to a 10 mL volumetric flask.

    • Add the diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the Chiralcel OJ-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The mobile phase composition for equilibration and analysis will depend on whether an isocratic or gradient method is employed. For an isocratic run, a mixture of Mobile Phase A and B can be used. For a gradient, the initial conditions should be set.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peaks corresponding to the Sacubitril isomers.

  • Data Analysis:

    • Identify the peaks of the Sacubitril isomers based on the retention times obtained from the injection of the reference standards.

    • Calculate the resolution between the critical peak pairs.

    • Quantify the amount of each isomer in the sample by comparing the peak areas with those of the standard solutions.

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral HPLC analysis of Sacubitril isomers.

Chiral_HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (A: n-Hexane/TFA, B: EtOH/IPA/TFA) start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_setup HPLC System Setup & Column Equilibration prep_mobile_phase->hplc_setup inject Inject Samples and Standards prep_standards->inject prep_samples->inject hplc_setup->inject acquire_data Data Acquisition (Chromatogram) inject->acquire_data process_data Data Processing (Peak Integration & Identification) acquire_data->process_data analyze_results Results Analysis (Quantification, Resolution) process_data->analyze_results end End analyze_results->end

Caption: Workflow for Chiral HPLC Analysis of Sacubitril Isomers.

This comprehensive guide provides the necessary information for researchers and professionals to successfully implement a chiral HPLC method for the separation of Sacubitril isomers. Adherence to the detailed protocols and understanding of the chromatographic principles will ensure accurate and reliable results, which are essential for drug development and quality control.

References

Application Note: UHPLC Method for Quantification of 2R,4R-Sacubitril in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the precise quantification of 2R,4R-Sacubitril in bulk drug substance. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols, system suitability criteria, and method validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for routine quality control and stability testing in pharmaceutical laboratories.

Introduction

Sacubitril, chemically known as 4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid, is a neprilysin inhibitor.[1][2] It is a prodrug that is metabolized to its active form, sacubitrilat.[3][4] In combination with an angiotensin II receptor blocker like valsartan, it is used for the treatment of heart failure.[3][5][6] The specific stereoisomer, this compound, is the therapeutically active form. Accurate and reliable quantification of this isomer in the bulk drug is critical to ensure the safety and efficacy of the final pharmaceutical product. This application note presents a validated UHPLC method designed for this purpose.

Experimental

Instrumentation and Materials
  • UHPLC System: An Acquity H class system (Waters Corporation, USA) or equivalent, equipped with a quaternary solvent manager, sample manager, auto-injector, and a photodiode array (PDA) detector.[3]

  • Data Acquisition Software: Empower 3.0 or equivalent.[3]

  • Analytical Column: Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent reverse-phase column.[3][5]

  • Chemicals and Reagents:

    • Sacubitril (2R,4R-isomer) reference standard

    • Acetonitrile (B52724) (HPLC grade)[3]

    • Methanol (HPLC grade)[3]

    • Tetrahydrofuran (THF) (HPLC grade)[3]

    • Perchloric acid (Analytical grade)[3]

    • Water (Milli-Q or equivalent)

    • Hydrochloric acid (Analytical grade)[7]

    • Sodium hydroxide (B78521) (Analytical grade)[7]

    • Hydrogen peroxide (30%) (Analytical grade)[7]

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution mode.

ParameterCondition
Column Accucore XL C8, (100 × 4.6) mm; 3 μm[3][5]
Mobile Phase A 0.1% Perchloric acid in a mixture of Tetrahydrofuran and Water (8:92, v/v)[3][5]
Mobile Phase B Tetrahydrofuran, Water, and Acetonitrile (5:15:80, v/v/v)[3][5]
Gradient Program Time (min)/%B: 0.0/25, 3.0/25, 12.0/35, 17.0/80, 19.0/25, 21.0/25[3][5]
Flow Rate 0.6 mL/minute[3][5]
Column Temperature 30°C[3][5]
Injection Volume 2 µL[3][5]
Detector Photodiode Array (PDA)
Detection Wavelength 240 nm[3]
Run Time 21 minutes[3][5]
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Sacubitril reference standard and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve completely. Make up the volume to the mark with the diluent.[3]

  • Standard Solution (200 µg/mL): Dilute the standard stock solution with the diluent to obtain a final concentration of 200 µg/mL.[3]

  • Sample Stock Solution (2 mg/mL): Accurately weigh about 50 mg of the Sacubitril bulk drug sample and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the diluent.[3]

  • Sample Solution (200 µg/mL): Dilute the sample stock solution with the diluent to obtain a final concentration of 200 µg/mL.[3]

All solutions should be filtered through a 0.22 µm nylon syringe filter before injection into the UHPLC system.[3]

Method Validation Protocol

The developed UHPLC method was validated according to the ICH Q2(R1) guidelines.[3][5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The Sacubitril bulk drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][7]

  • Acid Hydrolysis: Reflux the sample with 0.5 N HCl.[7]

  • Base Hydrolysis: Reflux the sample with 0.5 N NaOH.[7]

  • Oxidative Degradation: Treat the sample with 5% v/v hydrogen peroxide.[7]

  • Thermal Degradation: Expose the solid drug to heat at 60°C.[7]

  • Photolytic Degradation: Expose the drug to UV light (not less than 1.2 million lux hours and 200 WH/m2).[7]

The stressed samples are then diluted and analyzed. The chromatograms should show adequate separation of the main peak from any degradation products.

Linearity

The linearity of the method is established by analyzing a series of at least five concentrations of the Sacubitril reference standard over a specified range (e.g., LOQ to 150% of the assay concentration).[3] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

Accuracy

The accuracy of the method is determined by recovery studies. This is performed by spiking a known amount of Sacubitril API into a placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[5] The percentage recovery is then calculated.

Precision
  • System Precision: Determined by injecting the standard solution six times and calculating the relative standard deviation (%RSD) of the peak areas.[7]

  • Method Precision (Repeatability): Assessed by analyzing six independent sample preparations from the same batch of bulk drug and calculating the %RSD of the assay results.[7]

  • Intermediate Precision (Ruggedness): The method precision is repeated on a different day, with a different analyst, and on a different instrument to assess the ruggedness of the method.[7]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Robustness

The robustness of the method is evaluated by making deliberate small variations in the chromatographic conditions, such as:

  • Flow rate (±0.1 mL/min)[3]

  • Column temperature (±5°C)[3]

  • Mobile phase composition (small variations in pH or organic solvent ratio)[7]

The system suitability parameters are checked under these varied conditions.

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%
Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999r² ≥ 0.999
Range LOQ to 150% of assay concentration-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Method Precision (%RSD) ≤ 2.0%≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 2.0%
LOD Signal-to-Noise Ratio ≈ 3:1-
LOQ Signal-to-Noise Ratio ≈ 10:1-
Robustness System suitability passes under all conditionsSystem suitability parameters meet the criteria

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_uhplc Analysis cluster_data Data Handling prep Sample and Standard Preparation weigh_std Weigh Sacubitril Reference Standard dissolve_std Dissolve in Diluent and Sonicate weigh_std->dissolve_std dilute_std Dilute to Working Concentration dissolve_std->dilute_std filter Filter Solutions (0.22 µm) dilute_std->filter weigh_sample Weigh Sacubitril Bulk Drug dissolve_sample Dissolve in Diluent and Sonicate weigh_sample->dissolve_sample dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample dilute_sample->filter inject Inject into UHPLC System filter->inject uhplc UHPLC Analysis separation Chromatographic Separation inject->separation detection PDA Detection at 240 nm separation->detection integrate Integrate Peak Areas detection->integrate data Data Processing and Quantification calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: UHPLC analysis workflow for this compound quantification.

Method Validation Logical Flow

validation_flow start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (System, Method, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Method Validated robustness->validated

Caption: Logical flow of the UHPLC method validation process.

Conclusion

The described UHPLC method is rapid, sensitive, specific, and robust for the quantification of this compound in bulk drug substance. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The stability-indicating nature of the assay ensures that the presence of impurities and degradation products does not interfere with the quantification of the active pharmaceutical ingredient.

References

Application Notes and Protocols: 2R,4R-Sacubitril as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitril (B1662468), a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) used in combination with valsartan (B143634) for the treatment of heart failure.[1][2] The stereochemical purity of Sacubitril is critical to its safety and efficacy. The (2R,4R)-Sacubitril isomer is a specified impurity that must be monitored and controlled during the manufacturing process and in the final drug product.[3][4]

These application notes provide detailed protocols for the use of (2R,4R)-Sacubitril as a Certified Reference Material (CRM) for the accurate identification and quantification of this impurity in Sacubitril drug substance and drug products. The use of a well-characterized CRM is essential for method validation, routine quality control, and ensuring compliance with regulatory requirements.[5][6]

Physicochemical Characterization of 2R,4R-Sacubitril CRM

A Certified Reference Material of (2R,4R)-Sacubitril should be highly purified and thoroughly characterized. The table below summarizes typical data found in a Certificate of Analysis (CoA) for a (2R,4R)-Sacubitril CRM.[7][8][9]

ParameterSpecificationMethod
Identity
IUPAC Name4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid-
CAS Number2259708-00-2-
Molecular FormulaC₂₄H₂₉NO₅-
Molecular Weight411.5 g/mol -
¹H NMRConforms to structure¹H Nuclear Magnetic Resonance Spectroscopy
Mass SpectrometryConforms to structureMass Spectrometry (MS)
Purity
Purity by HPLC≥ 95%High-Performance Liquid Chromatography (HPLC)
Physical Properties
AppearanceSolidVisual Inspection
SolubilitySoluble in DMSO, MethanolSolubility Testing
Storage
Long-term Storage-20°C to 8°C-
Shipping ConditionAmbient-

Application: Quantification of (2R,4R)-Sacubitril Impurity in Sacubitril API

This protocol describes the use of the (2R,4R)-Sacubitril CRM for the quantification of the (2R,4R) isomer as an impurity in Sacubitril API using a validated chiral High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocol: Chiral HPLC Method

This method is adapted from established and validated procedures for the separation of Sacubitril stereoisomers.[2][10][11]

Chromatographic Conditions:

ParameterCondition
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase
Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA) B: Ethanol (B145695):Isopropanol:TFA (80:20:0.1, v/v/v)
Gradient Isocratic or gradient elution may be optimized for best separation. A typical starting point is a mixture of A and B.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: A mixture of n-hexane and ethanol (e.g., 8:2, v/v) can be used.[12]

  • Standard Stock Solution of this compound CRM: Accurately weigh approximately 10 mg of the (2R,4R)-Sacubitril CRM and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Standard Solutions for Linearity: Prepare a series of dilutions from the Standard Stock Solution to cover the expected range of the impurity (e.g., 0.2 µg/mL to 3.0 µg/mL).

  • Sample Solution: Accurately weigh approximately 100 mg of the Sacubitril API test sample, dissolve in, and dilute to 100 mL with the diluent to obtain a concentration of 1000 µg/mL.

System Suitability:

Inject a standard solution containing both Sacubitril and (2R,4R)-Sacubitril. The resolution between the two peaks should be ≥ 2.0. The relative standard deviation (RSD) for replicate injections of the (2R,4R)-Sacubitril standard should be ≤ 5.0%.

Analysis:

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Calculate the amount of (2R,4R)-Sacubitril in the sample using the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for a chiral HPLC method for the quantification of (2R,4R)-Sacubitril.[10][11]

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9980.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 1.82%1.5%
Limit of Detection (LOD) -0.06 µg/mL
Limit of Quantification (LOQ) -0.2 µg/mL

Workflow for CRM Qualification

The qualification of a secondary reference standard, such as a new batch of (2R,4R)-Sacubitril, involves a rigorous process to ensure its identity, purity, and potency are well-characterized.[5][6][13]

CRM_Qualification_Workflow cluster_sourcing Sourcing & Initial Characterization cluster_testing Comprehensive Testing cluster_certification Certification & Documentation sourcing Source Material (Synthesis/Purification) initial_char Initial Characterization (FTIR, Elemental Analysis) sourcing->initial_char Obtain CoA identity Identity Confirmation (NMR, MS) initial_char->identity purity Purity & Impurity Assessment (Chiral HPLC, qNMR) identity->purity stability Stability Studies (Forced Degradation, Long-Term) purity->stability documentation Documentation (Qualification Report) stability->documentation certification Certification (Assign Purity & Uncertainty) documentation->certification coa Certificate of Analysis (CoA) Generation certification->coa

Workflow for the qualification of a Certified Reference Material.

Sacubitril's Mechanism of Action

Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (B1680482) (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[4][14][15] By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in the deleterious effects of the renin-angiotensin-aldosterone system (RAAS).[2][14]

Sacubitril_MOA cluster_peptides Vasoactive Peptides cluster_effects Physiological Effects Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (LBQ657) (Active Metabolite) Sacubitril->Sacubitrilat Metabolism Neprilysin Neprilysin (Neutral Endopeptidase) Sacubitrilat->Neprilysin Inhibits ANP_BNP Natriuretic Peptides (ANP, BNP) Neprilysin->ANP_BNP Degrades Bradykinin Bradykinin Neprilysin->Bradykinin Degrades Adrenomedullin Adrenomedullin Neprilysin->Adrenomedullin Degrades Vasodilation Vasodilation ANP_BNP->Vasodilation Natriuresis Natriuresis/ Diuresis ANP_BNP->Natriuresis AntiRAAS Decreased RAAS Effects ANP_BNP->AntiRAAS Bradykinin->Vasodilation

Mechanism of action of Sacubitril.

Conclusion

The use of a well-characterized (2R,4R)-Sacubitril Certified Reference Material is indispensable for the accurate and reliable quantification of this stereoisomeric impurity in Sacubitril API and finished pharmaceutical products. Adherence to the detailed protocols and understanding the principles of CRM qualification outlined in these notes will support robust analytical method validation, ensure consistent product quality, and facilitate regulatory compliance in the development and manufacturing of Sacubitril-containing medicines.

References

Application of 2R,4R-Sacubitril in Forced Degradation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting forced degradation studies on 2R,4R-Sacubitril. These studies are essential for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.

Introduction

This compound, a neprilysin inhibitor, is a key active pharmaceutical ingredient (API) in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure. Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products. This information is crucial for establishing the drug's intrinsic stability, elucidating degradation pathways, and developing and validating stability-indicating analytical methods.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on Sacubitril, often in combination with Valsartan. The conditions and extent of degradation are highlighted.

Stress ConditionReagent and ConditionsExtent of Sacubitril DegradationMajor Degradation Products IdentifiedReference
Acid Hydrolysis 1 N HCl at 60°C for 30 minutesConsiderable DegradationDIA-SAC, Cyc-SAC, DES-VAL (minor), Unknown (RRT 1.19)[1]
1 N HCl at 60°C for 2 hoursDegradation ObservedImpurity 1 (m/z 383.44)[2]
0.5 N HClDegradation Observed-[3][4]
0.1 N HCl at 70°C for 4 hours13.294%-[5]
-32.33%SAC D-2, SAC D-3[6][7]
Base Hydrolysis 0.5 N NaOH at Room Temp for 10 minutesConsiderable DegradationDIA-SAC, Cyc-SAC[1]
0.1 N NaOH at 40°C for 1 hourDegradation ObservedImpurity 1 (m/z 383.44), Impurity 5 (m/z 265.35)[2]
0.5 N NaOHDegradation ObservedSAC D-1, SAC D-2[3][4]
0.1 N NaOH at 70°C for 4 hours19.351%-[5]
-36.71%SAC D-2, SAC D-3[6][7]
Oxidative Degradation 15% H₂O₂ at 60°C for 30 minutesConsiderable DegradationDIA-SAC, Cyc-SAC, Unknowns (RRT 0.79, 1.05)[1]
3% H₂O₂ at 60°C for 24 hours--
5% v/v H₂O₂Degradation Observed-[3][4]
3% H₂O₂ at 70°C for 4 hours13.133%-[5]
-2.98%SAC D-2, SAC D-3[6][7]
Thermal Degradation 80°C for 5 daysStableNo additional peaks observed[1]
60°C for 24 hours--
70°C for 4 hours26.221%-[5]
Photolytic Degradation 1.2 million lux hours (visible) and 200 W*h/m² (UV)StableNo additional peaks observed[1]
Sunlight for 24 hours--
UV chamber for 72 hours13.175%-[5]

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Preparation of Stock Solution

A standard stock solution of this compound is the starting point for all stress studies.

  • Protocol:

    • Accurately weigh about 50 mg of the this compound/Valsartan complex and transfer it to a 25 ml volumetric flask.[1]

    • Add approximately 20 ml of a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sonicate for 15 minutes to ensure complete dissolution.[1]

    • Make up the volume to the mark with the diluent to obtain a final concentration of 2 mg/ml.[1]

    • For assay methods, this solution may be further diluted to a concentration of 200 µg/ml.[1]

Acid Hydrolysis
  • Protocol:

    • To a suitable volume of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[1]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 1 N NaOH.

    • Dilute the neutralized solution with the diluent to the desired concentration for analysis.

Base Hydrolysis
  • Protocol:

    • To a suitable volume of the stock solution, add an equal volume of 0.5 N NaOH.

    • Keep the mixture at room temperature for 10 minutes.[1]

    • Neutralize the solution with an appropriate volume of 0.5 N HCl.

    • Dilute the neutralized solution with the diluent to the desired concentration for analysis.

Oxidative Degradation
  • Protocol:

    • To a suitable volume of the stock solution, add an equal volume of 15% hydrogen peroxide (H₂O₂).

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[1]

    • After incubation, cool the solution to room temperature.

    • Dilute the solution with the diluent to the desired concentration for analysis.

Thermal Degradation
  • Protocol:

    • Transfer a known quantity of the solid this compound drug substance into a petri dish.

    • Place the sample in a hot air oven maintained at 80°C for 5 days.[1]

    • After the specified time, remove the sample and allow it to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in the diluent at the desired concentration for analysis.

Photolytic Degradation
  • Protocol:

    • Expose the this compound drug substance (solid or in solution) to a combination of visible and UV light.

    • The exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV radiation.[1]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of the photo-stressed sample in the diluent at the desired concentration for analysis.

Analytical Method: Stability-Indicating UHPLC Method

A robust stability-indicating method is crucial to separate the parent drug from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: Accucore XL C8, (100 × 4.6) mm; 3 μm.[1]

    • Column Temperature: 30°C.[1]

    • Mobile Phase A: 0.1% perchloric acid in water and tetrahydrofuran (B95107) (92:8, %v/v).[1]

    • Mobile Phase B: Acetonitrile, water, and tetrahydrofuran (80:15:5, %v/v/v).[1]

    • Flow Rate: 0.6 ml/minute.[1]

    • Detection: Photo Diode Array (PDA) detector monitoring in the range of 200–400 nm.[1]

    • Injection Volume: Appropriate for the instrument and concentration.

    • Run Time: Approximately 21 minutes.[1]

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound API StockSol Prepare Stock Solution API->StockSol Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) StockSol->Acid Base Base Hydrolysis (e.g., 0.5N NaOH, RT) StockSol->Base Oxidative Oxidative Degradation (e.g., 15% H2O2, 60°C) StockSol->Oxidative Thermal Thermal Degradation (e.g., 80°C) StockSol->Thermal Photo Photolytic Degradation (e.g., UV/Vis light) StockSol->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating UHPLC-PDA Method Dilute->HPLC Data Data Acquisition & Processing HPLC->Data ID Identify & Characterize Degradation Products (LC-MS, NMR) Data->ID Pathway Elucidate Degradation Pathways ID->Pathway MethodVal Validate Stability-Indicating Method Pathway->MethodVal

Caption: Experimental workflow for forced degradation studies of this compound.

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_other Other Identified Impurities Sacubitril This compound DIASAC DIA-SAC (Diacid Impurity) Sacubitril->DIASAC Acid/Base Hydrolysis CycSAC Cyc-SAC (Cyclized Impurity) Sacubitril->CycSAC Acid/Base Hydrolysis OxidizedProducts Oxidized Degradation Products Sacubitril->OxidizedProducts Oxidation (H₂O₂) Imp1 Impurity 1 (m/z 383.44) Sacubitril->Imp1 Acid/Base Degradation Imp5 Impurity 5 (m/z 265.35) Sacubitril->Imp5 Base Degradation

References

Application Note: Characterization of 2R,4R-Sacubitril using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of the 2R,4R-Sacubitril stereoisomer using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan. As Sacubitril contains two chiral centers, it can exist as four stereoisomers. The pharmacologically active isomer is (2S,4R)-Sacubitril. Therefore, the accurate identification and characterization of other stereoisomers, such as the 2R,4R diastereomer, are crucial for quality control and regulatory purposes in drug development and manufacturing. This document outlines the necessary experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection, to effectively characterize this compound.

Introduction

Sacubitril acts as a prodrug, which is rapidly metabolized to its active form, LBQ657. The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product. Regulatory agencies require stringent control over the stereoisomeric purity of chiral drugs. LC-MS/MS offers a highly sensitive and selective method for the separation and identification of these isomers. This application note details a robust LC-MS/MS method adapted from established analytical procedures for Sacubitril and its related compounds to specifically characterize the this compound isomer.

Experimental Protocols

Sample Preparation

A simple and effective protein precipitation method is recommended for plasma samples, while a direct dilution approach is suitable for drug substance and formulation samples.

For Biological Matrices (Plasma):

  • To 50 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., Sacubitril-d4).[1][2]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1][2]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge the sample at 2,500 g for 10 minutes.[1]

  • Transfer 100 µL of the supernatant to a clean 96-well plate.[1]

  • Add 100 µL of acetonitrile-water (1:1, v/v) to the supernatant.[1]

  • Vortex for 5 minutes before injecting into the LC-MS/MS system.[1]

For Drug Substance/Formulation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography

A chiral stationary phase is essential for the separation of stereoisomers.

ParameterCondition
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Trifluoroacetic acid in Milli-Q water[3]
Mobile Phase B Acetonitrile:Methanol:Trifluoroacetic acid (950:50:1, v/v/v)[3]
Gradient Program T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25[3]
Flow Rate 0.8 mL/min[3]
Column Temperature 45°C[3]
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

MRM Transitions for Sacubitril Isomers:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sacubitril412.2266.2
Sacubitril-d4 (IS)416.3266.2[4]

Note: The specific precursor and product ions for the 2R,4R isomer will be identical to the other stereoisomers as they are isobaric. The identification is based on the chromatographic retention time.

Data Presentation

The quantitative data for the analysis of Sacubitril stereoisomers should be summarized in a clear and structured table to allow for easy comparison. The following table is an example of how to present validation data.

Table 1: Method Validation Parameters for Sacubitril Stereoisomer Analysis

ParameterThis compound(2S,4R)-Sacubitril
Linearity Range (ng/mL) 2.00 - 4000[1][2]2.00 - 4000[1][2]
Correlation Coefficient (r²) ≥ 0.999[3]≥ 0.999[3]
Limit of Detection (LOD) (µg/mL) 0.030 - 0.048[3]0.030 - 0.048[3]
Limit of Quantification (LOQ) (µg/mL) 0.100 - 0.160[3]0.100 - 0.160[3]
Intra-day Precision (%RSD) < 5.2%[3]< 5.2%[3]
Inter-day Precision (%RSD) < 5.2%[3]< 5.2%[3]
Recovery (%) 93 - 105%[3]93 - 105%[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (Plasma or Drug Substance) Precipitation Protein Precipitation (for Plasma) Sample->Precipitation Dilution Dilution (for Drug Substance) Sample->Dilution Centrifugation Centrifugation Precipitation->Centrifugation Injection Injection Dilution->Injection Supernatant Supernatant Transfer Centrifugation->Supernatant Supernatant->Injection LC Chiral Liquid Chromatography (Separation of Stereoisomers) Injection->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Chromatogram Chromatogram Analysis (Retention Time) MS->Chromatogram MassSpectra Mass Spectra Analysis (m/z) MS->MassSpectra Quantification Quantification Chromatogram->Quantification MassSpectra->Quantification Characterization Characterization of This compound Quantification->Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the characterization of the this compound stereoisomer. The use of a chiral stationary phase is critical for the successful separation of the stereoisomers, while tandem mass spectrometry offers the required sensitivity and selectivity for accurate detection and quantification. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of Sacubitril in various matrices, ensuring the safety and efficacy of the final drug product. Further method optimization may be required based on the specific instrumentation and laboratory conditions.

References

Application Note: Quantification of 2R,4R-Sacubitril in Pharmaceutical Formulations using a Validated Chiral HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitril (B1662468) is a neprilysin inhibitor used in combination with the angiotensin II receptor blocker valsartan (B143634) for the treatment of heart failure. Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat. The sacubitril molecule contains two chiral centers, leading to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The pharmacologically desired isomer is (2S,4R)-Sacubitril. However, during the synthesis process, other stereoisomers, including the (2R,4R) diastereomer, can be formed as impurities. Therefore, a robust analytical method is crucial for the separation and quantification of the specific 2R,4R-Sacubitril isomer in pharmaceutical formulations to ensure product quality, safety, and efficacy.

This application note provides a detailed protocol for the quantification of this compound in pharmaceutical formulations using a validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method. The method is designed to separate all four stereoisomers of sacubitril, allowing for the accurate determination of the 2R,4R isomer.

Experimental Protocols

This section details the methodologies for the quantification of this compound, including sample preparation and the validated chiral HPLC method.

Sample Preparation from Pharmaceutical Tablets

The following protocol describes the extraction of Sacubitril from pharmaceutical tablets for HPLC analysis.

  • Tablet Powdering: Accurately weigh and crush a representative number of tablets (e.g., 20) to obtain a fine, homogeneous powder.

  • Stock Solution Preparation: Transfer an accurately weighed portion of the tablet powder, equivalent to a specific amount of Sacubitril, into a volumetric flask (e.g., 100 mL).

  • Dissolution: Add a suitable diluent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to the volumetric flask.[1][2][3]

  • Extraction: Sonicate the flask for a specified time (e.g., 10-20 minutes) to ensure complete dissolution of the active pharmaceutical ingredient (API).[1][4]

  • Volume Adjustment: Bring the solution to volume with the diluent and mix thoroughly.

  • Centrifugation/Filtration: Centrifuge a portion of the solution or filter it through a suitable syringe filter (e.g., 0.45 µm PVDF or nylon) to remove any undissolved excipients.[4]

  • Working Solution Preparation: Dilute the clear supernatant or filtrate to a suitable concentration within the linear range of the analytical method using the mobile phase or diluent.

Chiral HPLC Method for Stereoisomer Separation

This method is designed for the separation and quantification of the four stereoisomers of Sacubitril.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

  • Chromatographic Column: A chiral stationary phase is essential for the separation of stereoisomers. A suitable column is the Chiralcel OJ-H (5 µm, 250 mm x 4.6 mm) or a similar chiral column.[5][6]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 8:2 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.01-0.1%) can be used.[5][6] The exact ratio may need to be optimized for best resolution.

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[5][6]

  • Column Temperature: The column should be maintained at a constant temperature, for example, 40°C.[5]

  • Detection Wavelength: The stereoisomers can be monitored at a wavelength of 254 nm.[5][6][7]

  • Injection Volume: A suitable injection volume is typically 25 µL.[5]

Data Presentation

The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected quantitative data from such a validation for the determination of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Resolution between Stereoisomers≥ 1.5

Table 2: Method Validation Summary for this compound

Validation ParameterResult
Linearity (Concentration Range) e.g., 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999[7]
Accuracy (% Recovery) 98.0 - 102.0%[6]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) e.g., 0.03 µg/mL[7]
Limit of Quantification (LOQ) e.g., 0.1 µg/mL[7]
Specificity/Selectivity No interference from other isomers, excipients, or degradation products.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis start Weigh and Crush Tablets powder Homogeneous Tablet Powder start->powder dissolve Dissolve in Diluent powder->dissolve sonicate Sonicate for Extraction dissolve->sonicate volume Adjust Volume sonicate->volume filter Filter/Centrifuge volume->filter working_sol Prepare Working Solution filter->working_sol inject Inject into HPLC working_sol->inject separate Chromatographic Separation (Chiral Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify this compound detect->quantify

Caption: Workflow for the quantification of this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug product. This involves subjecting the sample to various stress conditions to generate potential degradation products and demonstrating that they do not interfere with the quantification of the this compound peak.

Stress Conditions:

  • Acid Hydrolysis: e.g., 1 N HCl at 60°C for 2 hours.[7]

  • Base Hydrolysis: e.g., 0.1 N NaOH at 40°C for 1 hour.[7]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 60°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light.

The results of the forced degradation studies should demonstrate that the analytical method is specific and can separate the this compound peak from all degradation products and other stereoisomers.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in pharmaceutical formulations. The method is specific for the separation of all four stereoisomers and can be validated according to ICH guidelines to ensure accurate and precise results. This methodology is suitable for quality control laboratories for routine analysis and stability testing of Sacubitril-containing drug products.

References

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Separation of Sacubitril Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Sacubitril diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of Sacubitril diastereomers in a question-and-answer format.

Question: Why am I seeing poor resolution between the Sacubitril diastereomers?

Answer: Poor resolution is a frequent challenge in chiral separations. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.

    • For Normal-Phase Chromatography: Experiment with the ratio of non-polar and polar solvents. For instance, a mobile phase of n-hexane, ethanol (B145695), and isopropanol (B130326) has been used successfully. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[1][2]

    • For Reversed-Phase Chromatography: Adjust the ratio of the aqueous and organic components. A gradient elution may be necessary to achieve separation of all stereoisomers.[2][3] Mobile phase A could be water with an additive like TFA, and mobile phase B could be a mixture of acetonitrile (B52724) and methanol (B129727).[3]

  • Evaluate the Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability.[4][5]

    • Columns like Chiralcel OJ-H, Chiralcel OJ-RH, and Chiralpak AY-H have been reported to be effective for separating Sacubitril stereoisomers.[1][3][6] If one CSP is not providing adequate resolution, screening other CSPs with different chiral selectors is recommended.[5]

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the run time. Optimization is key.

  • Control the Column Temperature: Temperature can influence the selectivity of the separation.[5] It is advisable to use a column oven to maintain a stable and optimized temperature. A temperature of 45°C has been used in a validated method.[3]

Question: My peaks are tailing. What can I do to improve peak shape?

Answer: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Mobile Phase Additives: The addition of a small concentration of an acidic or basic modifier to the mobile phase can often mitigate peak tailing by suppressing unwanted ionic interactions. Trifluoroacetic acid (TFA) is a common additive for this purpose.[1][2]

  • Sample Concentration: Injecting too much sample can lead to column overload and result in tailing peaks.[7] Try diluting your sample and reinjecting.

  • Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[8] If the column has been in use for a long time or with aggressive mobile phases, consider a column regeneration procedure as recommended by the manufacturer or replacing the column.[8]

  • pH of the Mobile Phase: For reversed-phase separations, ensure the pH of the mobile phase is appropriate for the analytes to be in a single ionic form.

Question: I am observing a loss of selectivity and retention time shifts after multiple injections. What is the cause?

Answer: This phenomenon, often referred to as "additive memory effect," can occur in chiral separations, especially when using mobile phase additives.[9]

  • Irreversible Adsorption: Components of the sample or the additive itself may irreversibly adsorb to the stationary phase, altering its properties over time.[9]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection and between runs, especially when using gradient elution. Insufficient equilibration can lead to retention time variability.

  • Column Washing: A rigorous column washing protocol after a sequence of analyses can help remove strongly retained compounds and restore the column's performance.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is most suitable for Sacubitril diastereomer separation?

A1: Polysaccharide-based chiral stationary phases are the most reported and successful for this separation.[4][5] Specific examples that have been demonstrated to work well include:

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))[1][2]

  • Chiralcel OJ-RH (Reversed-phase version of OJ)[2][3]

  • Chiralpak AY-H (Amylose tris((S)-α-methylbenzylcarbamate))[6]

The optimal choice will depend on the specific stereoisomers being separated and the chromatographic mode (normal-phase or reversed-phase).

Q2: Can I use a reversed-phase method for this separation?

A2: Yes, reversed-phase methods have been successfully developed for the separation of Sacubitril diastereomers and their impurities.[2][3] These methods often utilize a C18 column with a chiral stationary phase or a specialized chiral column designed for reversed-phase conditions, like the Chiralcel OJ-RH.[2][3]

Q3: What is a typical mobile phase composition for the normal-phase separation of Sacubitril diastereomers?

A3: A common mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like n-hexane and a polar organic solvent such as ethanol and/or isopropanol.[1][6] A small amount of an acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape and selectivity.[1][6] An example composition is n-hexane, ethanol, and isopropanol in a ratio of 92:6:2 (v/v/v).[1]

Q4: At what wavelength should I monitor the separation?

A4: A detection wavelength of 254 nm is commonly used for the analysis of Sacubitril and its stereoisomers.[3][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Reversed-Phase HPLC Method[3]
  • Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 1 mL of trifluoroacetic acid in 1000 mL of Milli-Q water.

  • Mobile Phase B: 1 mL of trifluoroacetic acid in a mixture of acetonitrile and methanol (950:50 v/v).

  • Gradient Program:

    • 0.01 min: 25% B

    • 10.0 min: 25% B

    • 25.0 min: 38% B

    • 37.0 min: 45% B

    • 39.0 min: 25% B

    • 45.0 min: 25% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45°C

  • Detection: 254 nm

Protocol 2: Normal-Phase HPLC Method[6]
  • Column: Chiracel OJ-H (5 µm)

  • Mobile Phase: Hexane/ethanol (8:2, v/v) with 0.01% TFA.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Detection: 254 nm

  • Sample Preparation: 25 mg of the sample dissolved in 5 mL of ethanol.

  • Injection Volume: 25 µL

Quantitative Data Summary

ParameterMethod 1 (Reversed-Phase)[3]Method 2 (Normal-Phase)[6]
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)Chiracel OJ-H (5 µm)
Mobile Phase Gradient of A: Water/TFA and B: ACN/MeOH/TFAIsocratic: Hexane/Ethanol (8:2, v/v) + 0.01% TFA
Flow Rate 0.8 mL/min1.5 mL/min
Temperature 45°C40°C
Detection 254 nm254 nm
Linearity (r²) ≥0.999Not Reported
Recovery (%) 93 - 105%Not Reported
RSD (%) < 5.2%Not Reported
LOD (µg/mL) 0.030 - 0.048Not Reported
LOQ (µg/mL) 0.100 - 0.160Not Reported

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Chiral HPLC Issue issue Identify Primary Issue start->issue poor_resolution Poor Resolution issue->poor_resolution e.g., Overlapping peaks peak_tailing Peak Tailing issue->peak_tailing e.g., Asymmetric peaks selectivity_loss Selectivity Loss / RT Shift issue->selectivity_loss e.g., Inconsistent results optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp evaluate_csp Evaluate CSP poor_resolution->evaluate_csp adjust_flow Adjust Flow Rate poor_resolution->adjust_flow control_temp Control Temperature poor_resolution->control_temp add_modifier Add Mobile Phase Modifier peak_tailing->add_modifier check_conc Check Sample Concentration peak_tailing->check_conc check_column Inspect Column Condition peak_tailing->check_column check_adsorption Check for Irreversible Adsorption selectivity_loss->check_adsorption ensure_equilibration Ensure Proper Equilibration selectivity_loss->ensure_equilibration implement_wash Implement Column Wash Protocol selectivity_loss->implement_wash end Issue Resolved optimize_mp->end evaluate_csp->end adjust_flow->end control_temp->end add_modifier->end check_conc->end check_column->end check_adsorption->end ensure_equilibration->end implement_wash->end

Caption: Troubleshooting workflow for chiral HPLC separation of Sacubitril diastereomers.

References

Technical Support Center: Stereoselective Synthesis of (2R,4R)-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of (2R,4R)-Sacubitril. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of (2R,4R)-Sacubitril?

The primary challenges in synthesizing (2R,4R)-Sacubitril revolve around the precise control of stereochemistry at the two chiral centers, C2 and C4. Key difficulties include:

  • Achieving high diastereoselectivity: Ensuring the desired (2R,4R) configuration over other possible stereoisomers, such as (2S,4R), (2R,4S), and (2S,4S), can be challenging.

  • Purification of diastereomers: The separation of the desired (2R,4R) isomer from closely related diastereomers often requires specialized chromatographic techniques or multiple recrystallizations, which can be cumbersome and lead to yield loss.[1][2]

  • Side reactions: The synthesis involves multiple steps where side reactions can occur, leading to impurities that may be difficult to remove.

  • Industrial scale-up: Translating a successful lab-scale synthesis to an industrial process presents challenges in terms of cost, safety, and maintaining stereochemical purity.[1]

Q2: Which analytical techniques are recommended for determining the diastereomeric ratio of Sacubitril (B1662468) intermediates?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying the stereoisomers of Sacubitril and its intermediates. Several HPLC methods have been developed for this purpose.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with chiral shift reagents, to determine diastereomeric excess.

Q3: What are some common impurities encountered in the synthesis of Sacubitril?

Common impurities can arise from starting materials, side reactions, or degradation. These include:

  • Diastereomers: (2S,4R)-Sacubitril, (2R,4S)-Sacubitril, and (2S,4S)-Sacubitril.

  • Enantiomers of intermediates.

  • Desethyl Sacubitril: Resulting from the hydrolysis of the ethyl ester.

  • Sacubitrilat: The active metabolite, which can be formed by premature hydrolysis.

  • Unreacted intermediates or starting materials.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Asymmetric Hydrogenation

Problem: The asymmetric hydrogenation of the α,β-unsaturated ester precursor yields a low diastereomeric ratio (dr) of the desired (2R,4R) product.

Potential Cause Troubleshooting Action
Suboptimal Catalyst System The chosen chiral ligand and metal precursor may not be optimal for the substrate. Screen a variety of chiral phosphine (B1218219) ligands (e.g., Mandyphos, BINAP derivatives) and ruthenium or rhodium precursors.[5]
Catalyst Poisoning Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, peroxides) can deactivate the catalyst. Purify the substrate and solvents before use and use high-purity hydrogen gas.[6]
Incorrect Reaction Conditions Temperature, pressure, and solvent can significantly impact diastereoselectivity. Optimize these parameters. For instance, lower temperatures often favor higher selectivity. The solvent can also influence the outcome.[7]
Substrate Purity The presence of geometric isomers (E/Z) in the starting material can affect the stereochemical outcome. Ensure the purity of the α,β-unsaturated precursor.
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Problem: The alkylation of an enolate derived from a substrate bearing a chiral auxiliary results in a low diastereomeric excess (de).

Potential Cause Troubleshooting Action
Incomplete Enolate Formation Insufficient base or reaction time can lead to incomplete enolate formation. Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) and adequate reaction time at low temperatures (-78 °C).
Incorrect Enolate Geometry The geometry of the enolate (E/Z) can influence the direction of alkylation. The choice of base and solvent can affect enolate geometry.
Steric Hindrance The electrophile may be too bulky, leading to non-selective alkylation. Consider using a less sterically hindered electrophile if possible.
Chelation Control Issues For some auxiliaries, chelation to a Lewis acid is crucial for facial selectivity. Ensure the appropriate Lewis acid is used in the correct stoichiometry.
Issue 3: Difficulty in Removing the Chiral Auxiliary

Problem: The cleavage of the chiral auxiliary from the product is incomplete or leads to product degradation.

Potential Cause Troubleshooting Action
Steric Hindrance The chiral auxiliary may be sterically demanding, making it difficult to cleave. For hydrolysis of hindered esters, stronger nucleophiles like lithium hydroperoxide (LiOOH) can be more effective than standard hydroxides.[8]
Harsh Cleavage Conditions The conditions required for cleavage (e.g., strong acid or base) may be degrading the desired product. Explore milder cleavage methods. For example, for some oxazolidinone auxiliaries, reductive cleavage with agents like LiBH4 can be an alternative to hydrolysis.
Product Epimerization The conditions used for auxiliary removal might be causing epimerization at a newly formed stereocenter. Use milder conditions and carefully monitor the stereochemical purity of the product.

Data Summary

Table 1: Diastereomeric Ratios in Asymmetric Hydrogenation of Sacubitril Precursors

Catalyst SystemSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
[Ru(p-cymene)I2]2 / Mandyphos SL-M004-1(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid99:1Not specified[5]
Rhodium-based catalystN-sulfinyl protected acrylic acid93:799[9]
10% Pd/C(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acidVaries with conditionsNot specified[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

This protocol is adapted from a patented industrial synthesis.[9]

Materials:

  • (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • To a high-pressure hydrogenation vessel, add (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (75g, 0.20 mol), 10% palladium on carbon (3.0g), and ethanol (750 ml).

  • Seal the reactor and purge with nitrogen gas three times.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Stir the reaction mixture at 25 °C for 20 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropyl acetate/petroleum ether) to yield (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.

  • Analyze the diastereomeric purity by chiral HPLC.

Protocol 2: Acylation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride

This protocol describes the final acylation step to form Sacubitril.[9]

Materials:

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride

  • Succinic anhydride (B1165640)

  • Dimethylformamide (DMF)

  • Calcium-containing base (e.g., calcium carbonate)

  • Water

Procedure:

  • To a reaction flask under stirring, add (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methyl-pentanoic acid ethyl ester hydrochloride (36g, 0.10 mol), succinic anhydride (9.7g, 0.10 mol), and DMF (90 ml).

  • Cool the mixture to 0-10 °C.

  • Add the calcium-containing base in portions while maintaining the temperature between 0-10 °C.

  • After the addition is complete, warm the reaction mixture to 25 °C and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain crude Sacubitril calcium.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_stereo Stereoselective Step cluster_final Final Steps Start1 (R)-Boc-amino alcohol Intermediate1 Oxidation & Wittig Reaction Start1->Intermediate1 Multi-step Start2 Biphenyl precursor Start2->Intermediate1 Intermediate2 (R,E)-Unsaturated Acid Intermediate1->Intermediate2 StereoStep Asymmetric Hydrogenation Intermediate2->StereoStep Intermediate3 (2R,4S)-Boc-amino acid StereoStep->Intermediate3 Final1 Esterification & Deprotection Intermediate3->Final1 Final2 (2R,4S)-Amino ester Final1->Final2 Final3 Acylation with Succinic Anhydride Final2->Final3 Sacubitril (2R,4R)-Sacubitril Final3->Sacubitril

Caption: Synthetic pathway for (2R,4R)-Sacubitril highlighting the key stereoselective hydrogenation step.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check1 Verify Purity of Starting Materials Start->Check1 Check2 Review Catalyst System Check1->Check2 Purity Confirmed Solution1 Purify Substrate and Solvents Check1->Solution1 Impurities Found Check3 Optimize Reaction Conditions Check2->Check3 System is Optimal Solution2 Screen Different Chiral Ligands/Metals Check2->Solution2 Suboptimal System Check4 Analyze Purification Method Check3->Check4 Conditions Optimized Solution3 Adjust Temperature, Pressure, Solvent Check3->Solution3 Conditions Not Optimized Solution4 Optimize Crystallization or Chromatography Check4->Solution4

Caption: Troubleshooting workflow for addressing low diastereoselectivity in the synthesis of (2R,4R)-Sacubitril.

References

Technical Support Center: Synthesis of (2R,4R)-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2R,4R)-Sacubitril, with a focus on improving yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for Sacubitril (B1662468), and which one offers the best yield?

A1: Several synthetic routes to Sacubitril have been developed, each with distinct advantages. The choice of strategy often depends on the available starting materials, scalability, and desired stereochemical purity. Key approaches include:

  • Chiral Pool Synthesis: This method utilizes readily available chiral molecules like (S)-pyroglutamic acid as starting materials.[1][2]

  • Asymmetric Hydrogenation: A common industrial method involves the stereoselective hydrogenation of an α,β-unsaturated ester or acid intermediate.[][4] This step is critical for setting the two stereocenters.

  • Diastereoselective Reformatsky-Type Reaction: This convergent approach involves the reaction of an imine with a zinc homoenolate to install the required stereocenters with high diastereoselectivity.[5][6][7]

  • Enzymatic Catalysis: Biocatalytic methods, such as using transaminases or olefin reductases, offer high efficiency and stereoselectivity under mild conditions, reducing the need for expensive metal catalysts.[8][9]

There isn't one "best" route, as the overall yield depends on the optimization of each step. However, modern industrial syntheses often favor asymmetric hydrogenation or enzymatic approaches for their high stereocontrol and efficiency. A convergent synthesis featuring a Reformatsky-type reaction followed by stereoselective hydrogenation has been reported to produce a key precursor in a 54% overall yield over 7 steps.[5][6][10]

Q2: What are the primary sources of impurities and byproducts in Sacubitril synthesis?

A2: Impurities can arise from several sources, including raw materials, side reactions, and degradation.[] Common issues include:

  • Stereoisomers: The most significant impurities are often the other three stereoisomers of Sacubitril ((2S,4S), (2R,4S), and (2S,4R)). These form due to incomplete stereoselectivity in key steps like hydrogenation or reduction.[1][11][12]

  • Byproducts from Side Reactions: Incomplete reactions or side reactions can generate various impurities. For example, in the Reformatsky-type reaction, uncontrolled exotherms on a large scale can lead to increased byproduct formation.[5][10] In some routes, aminolysis and cyclization can form impurity compounds that affect the final product purity.[13]

  • Degradation Products: Sacubitril can degrade during storage or use, leading to oxidation or hydrolysis products.[]

Q3: How can I confirm the stereochemical purity of my synthesized Sacubitril?

A3: The stereoisomeric purity is a critical quality attribute. It is typically confirmed using chiral High-Performance Liquid Chromatography (HPLC) analysis by comparing the synthesized material to known reference standards for all possible stereoisomers.[5][11] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also used to characterize and confirm the structure of the desired product and any isolated isomers.[11]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in Asymmetric Hydrogenation

Symptom: Your final product contains a significant percentage of the undesired (2R,4S) or (2S,4R) diastereomers, as confirmed by chiral HPLC.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand: The choice of catalyst and chiral ligand is paramount for achieving high diastereoselectivity. For the hydrogenation of the trisubstituted olefin intermediate, a ruthenium catalyst with a chiral phosphine (B1218219) ligand like Mandyphos SL-M004-1 has been shown to provide a 99:1 diastereomeric ratio (dr).[4]

  • Incorrect Protecting Group: The protecting group on the nitrogen atom can influence the facial selectivity of the hydrogenation. Altering the protecting group may reverse the stereoselectivity, providing a route to other isomers if needed.[11][12]

  • Inefficient Hydrogen Pressure/Supply: Inadequate hydrogen supply can lead to incomplete conversion and potentially lower selectivity. Using sequential reactors or a tube-in-tube reactor setup can ensure a sufficient supply of H₂ for the reaction.[5]

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the stereochemical outcome. A systematic optimization of these parameters is recommended.

Table 1: Comparison of Conditions for Stereoselective Hydrogenation

Catalyst / LigandSubstrateDiastereomeric Ratio (dr)YieldReference
[Ru(p-cymene)I₂]₂ / Mandyphos SL-M004-1(E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid99:1Not specified[4]
Rhodium-based catalystN-sulfinyl protected acrylic acid93:799%[5]
Nickel salt / Chiral diamine ligand(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acidNot specified89%[14]
Issue 2: Poor Yield in the Reformatsky-Type Carbethoxyallylation

Symptom: The yield of the acrylic ester intermediate is low, and significant amounts of starting imine are recovered.

Possible Causes & Solutions:

  • Inconsistent Mixing & Exotherms: On a larger scale, slurries of activated zinc can be difficult to mix, leading to poor heat dissipation, uncontrolled exotherms, and byproduct formation.[5][10]

    • Solution: Implementing a continuous flow protocol using a column of activated zinc can resolve these issues, leading to more consistent yields and better temperature control.[5][10]

  • Insufficient Reaction Time: If the reaction shows incomplete conversion with unreacted imine but no remaining bromide, it suggests that the organozinc formation is fast but the subsequent carbethoxyallylation is slow.

    • Solution: In a flow setup, increasing the residence time by incorporating a reaction coil after the zinc column can drive the reaction to completion.[5]

  • Suboptimal Reagent Stoichiometry: The ratio of reactants and additives is crucial.

    • Solution: Optimization studies have shown that using 1.2 equivalents of the bromide, 4.0 equivalents of activated zinc, and 4.0-8.0 equivalents of lithium chloride can improve yields.[5][10]

Table 2: Optimization of the Reformatsky-Type Reaction

MethodKey ParametersDiastereomeric Ratio (dr)YieldReference
Batch Activated Zn (4 equiv), K₂CO₃ (0.5 equiv), LiCl (4 equiv), Isopropanol99:182%[5][10]
Flow Zinc column, 1-hour residence time, LiCl (8 equiv)99:170%[5]

Process Diagrams

Synthesis and Troubleshooting Workflows

The following diagrams illustrate a common synthetic pathway and a troubleshooting workflow for a key stereoselective step.

G cluster_synthesis General Synthetic Pathway for Sacubitril A Biphenyl Acetaldehyde Precursor C Condensation (Imine Formation) A->C B Chiral Sulfinamide B->C D N-Sulfinyl Imine C->D E Reformatsky-type Reaction D->E F Acrylic Acid Intermediate E->F G Asymmetric Hydrogenation F->G H Protected Sacubitril Precursor G->H I Deprotection & Esterification H->I J Final Product: (2R,4R)-Sacubitril I->J

Caption: A convergent synthetic route to (2R,4R)-Sacubitril.

G cluster_troubleshooting Troubleshooting: Low Diastereoselectivity in Hydrogenation Start Low Diastereomeric Ratio (e.g., <95:5 dr) Q1 Is H₂ supply sufficient? Start->Q1 Sol1 Implement flow reactor (tube-in-tube) to ensure adequate H₂ pressure. Q1->Sol1 No Q2 Is the catalyst/ligand optimal? Q1->Q2 Yes Sol1->Q2 Sol2 Screen alternative catalysts (e.g., Ru/Mandyphos) or ligands. Q2->Sol2 No Q3 Are reaction conditions optimized? Q2->Q3 Yes Sol2->Q3 Sol3 Perform DOE to optimize temperature, pressure, and solvent. Q3->Sol3 No End Achieved Target dr (e.g., >99:1) Q3->End Yes Sol3->End

References

Overcoming matrix effects in the analysis of 2R,4R-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2R,4R-Sacubitril. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Sacubitril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, particularly in biological matrices like plasma, endogenous components such as phospholipids (B1166683), proteins, and salts can co-elute with Sacubitril and interfere with its ionization in the mass spectrometer source.[1][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][5]

Q2: What are the common sources of matrix effects in plasma-based Sacubitril assays?

A2: The primary sources of matrix effects in plasma samples are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[4] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1] If sample collection tubes contain additives, these can also leach into the sample and contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my Sacubitril analysis?

A3: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. To account for variability, the internal standard (IS) normalized matrix factor is often used.[7]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard, especially a stable isotope-labeled (SIL) version of the analyte (e.g., Sacubitril-d4), is crucial for compensating for matrix effects.[1][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Sacubitril

  • Question: My chromatogram for Sacubitril shows significant peak tailing or splitting. What could be the cause and how can I fix it?

  • Answer:

    • Mobile Phase pH: Sacubitril is an acidic compound. Ensure the pH of your mobile phase is appropriate. Adding a small amount of an acidifier like formic acid (0.1%) can improve peak shape by keeping the analyte in a single ionic form.[7] Some methods also use ammonium (B1175870) acetate (B1210297) to improve peak symmetry.[7]

    • Column Choice: The analytical column may not be optimal. A C18 column is commonly used for Sacubitril analysis.[7][8] Consider using a column with a different chemistry or a smaller particle size for better efficiency.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: Residual matrix components may have accumulated on the column. Flush the column with a strong solvent or perform a back-flush if your system allows.

Issue 2: Significant Ion Suppression Observed

  • Question: I have confirmed significant ion suppression in my assay using the post-extraction spike method. What are my next steps?

  • Answer:

    • Optimize Sample Preparation: Your current sample preparation may not be adequately removing interfering components. If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing phospholipids.[1]

    • Chromatographic Separation: Modify your LC gradient to better separate Sacubitril from the region where matrix components elute. A post-column infusion experiment can help identify the retention times where ion suppression is most severe.[2]

    • Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the ion suppression effect.[6][9]

    • Change Ionization Mode: If you are using ESI, consider if atmospheric pressure chemical ionization (APCI) is a viable alternative, as it can be less susceptible to matrix effects from non-volatile salts.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My quality control samples are failing, and the results for my unknown samples are not reproducible. Could this be due to matrix effects?

  • Answer: Yes, variable matrix effects between different sample lots can lead to poor reproducibility.

    • Evaluate Matrix Variability: Assess the matrix effect in multiple batches of blank matrix to understand the variability of ion suppression or enhancement.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1] Ensure you are using a high-purity SIL-IS.

    • Standardize Sample Collection and Handling: Inconsistencies in how samples are collected, processed, and stored can contribute to variability in the sample matrix.

    • Method Robustness: Re-validate your method to ensure it is robust against small changes in sample preparation and chromatographic conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and common method for sample cleanup.

  • Spiking: To a 100 µL aliquot of plasma sample, add the internal standard (e.g., Sacubitril-d4).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Some methods may include a dilution step of the supernatant before injection.[7]

Protocol 2: LC-MS/MS Parameters for Sacubitril Analysis

The following are typical starting parameters that should be optimized for your specific instrument.

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 50 mm, 3.5 µm)[7][8]
Mobile Phase A 0.1% Formic Acid in Water, 5mM Ammonium Acetate[7][8]
Mobile Phase B Acetonitrile[7][8]
Flow Rate 0.4 mL/min[8]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Sacubitril, then return to initial conditions for re-equilibration.
Injection Volume 3-5 µL
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MS/MS Transitions Sacubitril: Q1/Q3 (optimized for your instrument); Sacubitril-d4: Q1/Q3 (optimized for your instrument)[8]

Quantitative Data Summary

The following tables summarize typical performance data for a validated LC-MS/MS method for Sacubitril, demonstrating minimal matrix effects after appropriate sample preparation.

Table 1: Recovery and Matrix Effect Data [7]

AnalyteQC LevelRecovery (%)CV (%)IS-Normalized Matrix FactorCV (%)
Sacubitril LQC85.23.11.022.5
MQC87.62.51.011.9
HQC86.14.20.993.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate LC Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Experimental workflow for Sacubitril analysis.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Poor/Inconsistent Results Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me no_me Matrix Effect Not Significant. Investigate other causes: - Instrument Performance - Standard/Sample Integrity - Pipetting/Dilution Errors check_me->no_me No me_present Significant Matrix Effect (Suppression or Enhancement) check_me->me_present Yes optimize_sp Optimize Sample Prep (e.g., LLE, SPE) me_present->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc use_sil_is Use Stable Isotope-Labeled IS me_present->use_sil_is dilute Dilute Sample me_present->dilute end_node Re-validate Method & Analyze Samples optimize_sp->end_node optimize_lc->end_node use_sil_is->end_node dilute->end_node

Caption: Troubleshooting logic for matrix effects.

References

Addressing poor peak shape in the analysis of Sacubitril impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sacubitril and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in the analysis of Sacubitril and its impurities?

Poor peak shape in the analysis of Sacubitril and its impurities can stem from several factors, often related to the chemical properties of the analytes and their interaction with the chromatographic system. Common causes include:

  • Inappropriate Mobile Phase pH: Sacubitril and some of its impurities contain carboxylic acid functional groups. If the mobile phase pH is close to the pKa of these groups, it can lead to mixed ionization states, resulting in peak tailing or splitting[1].

  • Secondary Interactions: Residual silanol (B1196071) groups on the surface of C18 or other silica-based columns can interact with polar functional groups on the analytes, leading to peak tailing[2]. This is particularly relevant for basic impurities.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting[3][4].

  • Sub-optimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to poor peak focusing and broadening. The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and buffer (e.g., phosphate (B84403), acetate) is also critical[5].

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general deterioration of peak shape for all analytes[6][7].

  • System Suitability Issues: Problems with the HPLC/UPLC system itself, such as dead volumes in fittings, a partially blocked column frit, or temperature fluctuations, can contribute to peak distortion[3][8].

Q2: My Sacubitril peak is tailing. How can I improve its symmetry?

Peak tailing for Sacubitril is often linked to its acidic nature. Here are several troubleshooting steps to improve peak symmetry:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing for acidic compounds like Sacubitril is to lower the mobile phase pH. A pH of around 2.5 to 4 is commonly used to ensure the carboxylic acid groups are fully protonated, minimizing secondary interactions with the stationary phase. For example, using a mobile phase with 0.1% trifluoroacetic acid, 0.1% perchloric acid, or a phosphate buffer adjusted to a low pH can significantly improve peak shape[5][9][10].

  • Use a Modifier/Additive: Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mask active silanol sites on the column, thereby reducing tailing[9].

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent can impact peak shape. Experiment with different ratios of acetonitrile or methanol (B129727) in your mobile phase[11].

  • Consider a Different Column: If tailing persists, you might be using a column with high silanol activity. Switching to a column with end-capping or a different stationary phase (e.g., C8) could provide better results[5].

  • Reduce Injection Volume/Concentration: Although less common for tailing, injecting a smaller sample volume or a more dilute sample can sometimes help[12].

Q3: I am observing peak fronting for my main Sacubitril peak and its major impurities. What is the likely cause and solution?

Peak fronting is a classic sign of column overload[4][12]. This occurs when the amount of sample injected exceeds the capacity of the stationary phase at that point.

  • Solution: The most straightforward solution is to reduce the amount of sample being injected. This can be achieved by either lowering the concentration of your sample solution or reducing the injection volume[4]. If you are working with a preparative or semi-preparative method, you may need to switch to a column with a larger internal diameter and higher loading capacity.

Another potential, though less common, cause of peak fronting is poor sample solubility in the mobile phase[4]. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase.

Q4: All the peaks in my chromatogram, including Sacubitril and its impurities, are broad or split. What should I investigate?

When all peaks in a chromatogram are affected, the issue is likely systemic rather than related to the specific chemistry of the analytes. Here is a logical troubleshooting workflow:

  • Check for Voids in the Column: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, leading to peak splitting or broadening. This can be caused by pressure shocks or operating the column outside its recommended pH and temperature ranges[2][12]. A void at the column inlet is a strong possibility if the problem has gradually worsened over time[12].

  • Inspect Column Frits: A partially blocked inlet frit can distort the flow path of the sample onto the column, resulting in distorted peaks for all analytes[3].

  • Review Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent[6][7].

  • Examine System Connections: Check for any dead volume in the tubing and fittings between the injector and the column, and between the column and the detector. Loose fittings can also introduce extra-column volume, leading to peak broadening[2].

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection, especially when using gradient elution.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape in the analysis of Sacubitril impurities.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks check_single_peak Is it a single peak or a few peaks? check_all_peaks->check_single_peak No system_issues Systemic Problem Likely check_all_peaks->system_issues Yes analyte_issues Analyte-Specific Problem Likely check_single_peak->analyte_issues check_frit Check Column Frit for Blockage system_issues->check_frit check_void Inspect for Column Void check_frit->check_void check_solvent Sample Solvent vs. Mobile Phase Mismatch? check_void->check_solvent check_connections Check for Dead Volume in Connections check_solvent->check_connections check_tailing Peak Tailing? analyte_issues->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No solution_tailing Adjust Mobile Phase pH (Lower) Add Modifier (e.g., TEA) Change Column check_tailing->solution_tailing Yes solution_fronting Reduce Sample Concentration Decrease Injection Volume check_fronting->solution_fronting Yes

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols and Data

Below are tables summarizing chromatographic conditions from various validated methods for the analysis of Sacubitril and its impurities. These can be used as a starting point for method development and troubleshooting.

Table 1: Recommended HPLC/UPLC Columns
Column TypeDimensionsParticle Size (µm)Reference
Waters X Bridge C18250 mm x 4.6 mm5[13][14]
Accucore XL C8100 mm x 4.6 mm3[5]
Inertsil ODS-3 C18150 mm x 4.0 mm5[9]
Chiralcel OJ-RH150 x 4.6 mm5[10]
Phenomenex Luna C18250 mm x 4.6 mm5[11]
Table 2: Mobile Phase Compositions
Mobile Phase AMobile Phase BGradient/IsocraticReference
10 mM Disodium Hydrogen Phosphate BufferAcetonitrileGradient[14]
THF: 0.1% (v/v) perchloric acid in water (8:92, %v/v)THF, water and acetonitrile (5:15:80, v/v/v)Gradient[5]
Methanol: ethanol: water (40:30:30, by volumes) + 0.1% triethyl amine, pH 3.5N/AIsocratic[9]
1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water1 ml of trifluoroacetic acid in acetonitrile and methanol (950:50 v/v)Gradient[10]
Ammonium acetate (B1210297) buffer (0.02 M, pH 4)AcetonitrileIsocratic (55:45, v/v)
Detailed Experimental Protocol Example (Gradient Method)

This protocol is based on a stability-indicating RP-HPLC method for Sacubitril impurities[13][14].

  • Column: Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate Buffer

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    20 20 80
    30 20 80
    40 5 95
    55 5 95
    56 80 20

    | 65 | 80 | 20 |

This detailed information should equip researchers and drug development professionals to effectively troubleshoot and optimize their chromatographic methods for the analysis of Sacubitril and its impurities.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Sacubitril and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Sacubitril and its isomers. The information presented is collated from various scientific publications and is intended to assist researchers in selecting and implementing robust analytical methods for quality control and stability testing of Sacubitril in pharmaceutical formulations.

Introduction

Sacubitril, a neprilysin inhibitor, is a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs, used in combination with Valsartan for the treatment of heart failure. Due to the presence of multiple chiral centers in its molecule, Sacubitril can exist in various stereoisomeric forms. It is crucial to develop and validate stability-indicating analytical methods that can separate and quantify Sacubitril from its isomers and degradation products to ensure the safety and efficacy of the drug product. This guide focuses on comparing different HPLC methods that have been successfully validated for this purpose.

Experimental Protocols

A variety of HPLC and UHPLC methods have been developed for the simultaneous determination of Sacubitril and Valsartan, along with their impurities and degradation products. The following table summarizes the key chromatographic conditions from several published methods.

ParameterMethod 1[1]Method 2[2][3]Method 3[4]Method 4[5]Method 5[6]
Technique HPLCUHPLCHPLCHPLCHPLC (Normal Phase)
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)Accucore XL C8 (100 x 4.6 mm, 3 µm)C18 (250 mm x 4.6 mm)Phenomenex Luna C18 (150 mm x 4.6 mm, 5µm)Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q waterTetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, %v/v)Buffer (potassium phosphate, pH 3.0)Acetonitrile (B52724): Water in 0.1% of Trifluoroacetic acid (50:50, v/v)n-hexane with 0.1% TFA
Mobile Phase B 1 ml of trifluoroacetic acid in a mixture of acetonitrile and methanol (B129727) (950:50 v/v)THF:water:acetonitrile (5:15:80, %v/v/v)Methanol-Ethanol, isopropanol (B130326) and TFA (80:20:0.1, v/v/v)
Elution GradientGradientIsocratic (50:50)IsocraticGradient
Flow Rate 0.8 ml/min0.6 ml/min1.0 ml/min1.0 ml/min1.0 ml/min
Detector Wavelength 254 nm200–400 nm (PDA)224 nm242 nm254 nm
Column Temperature 45°C30°CNot SpecifiedNot SpecifiedNot Specified

Method Validation Data

The following tables summarize the validation parameters for the different HPLC methods, demonstrating their suitability for the intended purpose in accordance with ICH guidelines.

Linearity
DrugMethod 1[1]Method 2[2]Method 3[4]Method 4[5]Method 5[6]
Sacubitril Linearity ≥0.999-12.25-36.75 µg/ml4.9–24.5µg/ml (R²=0.9997)R² ≥ 0.998
Valsartan Linearity ≥0.999-12.75-38.25 µg/ml5.1 – 25.5µg/ml (R²=0.9998)R² ≥ 0.998
Accuracy (% Recovery)
DrugMethod 1[1]Method 2[3]Method 3[4]Method 5[6]
Sacubitril 93 - 105% (for impurities)98.7 - 101.0%99.72-100.02%98.3–99.5%
Valsartan 93 - 105% (for impurities)98.7 - 101.0%99.87-100.17%98.3–99.5%
Precision (% RSD)
ParameterMethod 1[1]Method 5[6]
Intra-day < 5.2%≤ 1.82%
Inter-day < 5.2%≤ 1.82%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterMethod 1[1]Method 3[4]Method 5[6]
LOD (Sacubitril) 0.030-0.048 μg/ml (for impurities)0.85 µg/ml0.06 µg/mL
LOQ (Sacubitril) 0.100-0.160 μg/ml (for impurities)2.580 µg/ml0.2 µg/mL
LOD (Valsartan) 0.030-0.048 μg/ml (for impurities)0.89 µg/ml0.10 µg/mL
LOQ (Valsartan) 0.100-0.160 μg/ml (for impurities)2.687 µg/ml0.3 µg/mL

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Sacubitril, in combination with Valsartan, has been subjected to various stress conditions to induce degradation.

Stress ConditionMethod 1[1]Method 2[2][3]Method 3[7]Method 4[5]
Acid Hydrolysis Degradation observed (1 N HCl/60°C/2 h)Prone to degradationDegradation observed (0.5 N HCl)Degradation observed
Base Hydrolysis Degradation observed (0.1 N NaOH/40°C/1 h)Prone to degradationDegradation observed (0.5 N NaOH)Degradation observed
Oxidative No degradation observedProne to degradationDegradation observed (5% v/v H₂O₂)Degradation observed
Thermal No degradation observedStableDegradation observed (60°C)Degradation observed
Photolytic No degradation observedStableDegradation observed (UV light)Degradation observed
Neutral Hydrolysis No degradation observedProne to degradation--

The results from these studies demonstrate that the developed HPLC methods were able to separate the main peaks of Sacubitril and Valsartan from the peaks of the degradation products, confirming their stability-indicating capability.[1][2][3]

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow A Method Development & Optimization B System Suitability A->B Initial Check C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validated Method H->I Final Approval

Caption: Workflow for the validation of a stability-indicating HPLC method.

Interrelationship of HPLC Validation Parameters

Validation Parameters Relationship ValidatedMethod Validated Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Linearity Accuracy->Precision SystemSuitability System Suitability Precision->SystemSuitability

Caption: Interconnectedness of key validation parameters for an HPLC method.

Conclusion

The presented data from various studies demonstrate the availability of robust and reliable stability-indicating HPLC and UHPLC methods for the simultaneous analysis of Sacubitril and its isomers. The choice of a specific method will depend on the available instrumentation, the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling), and the nature of the sample matrix. The provided experimental protocols and validation data serve as a valuable resource for researchers to select, adapt, and implement a suitable analytical method for their specific needs. The successful validation of these methods as per ICH guidelines ensures their accuracy, precision, and reliability for the intended purpose.

References

A Comparative Analysis of Sacubitril Stereoisomers: (2R,4R) vs. (2S,4R) in Neprilysin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereochemical nuances of Sacubitril reveals a stark contrast in the biological activity of its isomers. The clinically effective (2S,4R)-Sacubitril is a prodrug that, upon metabolic activation, potently inhibits neprilysin, a key enzyme in cardiovascular regulation. In contrast, the (2R,4R) stereoisomer is significantly less active. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Sacubitril, a cornerstone in the treatment of heart failure, is administered as a prodrug that is metabolically converted to its active form, Sacubitrilat (LBQ657). The specific stereochemistry of Sacubitril is critical to its therapeutic efficacy, as only one of its isomers is responsible for the potent inhibition of neprilysin. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis.

Quantitative Comparison of Neprilysin Inhibition

The following table summarizes the available quantitative data for the neprilysin inhibitory activity of the active metabolite of (2S,4R)-Sacubitril. Data for the metabolite of (2R,4R)-Sacubitril is inferred based on established principles of stereoselective enzyme inhibition.

Stereoisomer of ProdrugActive MetaboliteNeprilysin Inhibition (IC50)Potency
(2S,4R)-Sacubitril(2R,4S)-Sacubitrilat2.3 ± 0.4 nM[1]High
(2R,4R)-Sacubitril(2S,4S)-SacubitrilatNot available (presumed to be significantly higher)Very Low / Inactive

Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

The inhibitory potency of Sacubitrilat isomers against neprilysin can be determined using a fluorometric in vitro assay. This method measures the enzymatic activity of neprilysin by detecting the cleavage of a synthetic fluorogenic substrate.

Materials:

  • Recombinant human neprilysin

  • Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Sacubitrilat isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of recombinant human neprilysin in the assay buffer to a final concentration of 0.1 ng/µL.

  • Prepare serial dilutions of the test compounds (Sacubitrilat isomers) in the assay buffer.

  • To each well of a 96-well plate, add 50 µL of the neprilysin solution.

  • Add 25 µL of the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic neprilysin substrate (final concentration, e.g., 10 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) in a kinetic mode for 60 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear phase of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of neprilysin inhibition by Sacubitril and the experimental workflow for assessing the inhibitory activity of its stereoisomers.

Neprilysin Inhibition Signaling Pathway cluster_0 Mechanism of Action Sacubitril (2S,4R)-Sacubitril (Prodrug) Sacubitrilat (2R,4S)-Sacubitrilat (Active Metabolite) Sacubitril->Sacubitrilat Metabolic Activation Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibition Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments Degradation Natriuretic_Peptides Natriuretic Peptides (ANP, BNP, CNP) Natriuretic_Peptides->Neprilysin Vasodilation Vasodilation, Natriuresis, Diuresis Natriuretic_Peptides->Vasodilation Increased Levels Lead to

Caption: Mechanism of Neprilysin Inhibition by (2S,4R)-Sacubitril.

Experimental Workflow for IC50 Determination cluster_1 IC50 Determination Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Isomers) Serial_Dilution Prepare Serial Dilutions of Sacubitrilat Isomers Start->Serial_Dilution Plate_Setup Plate Setup: Add Enzyme and Isomers Serial_Dilution->Plate_Setup Incubation Pre-incubation (15 min at 37°C) Plate_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Kinetic Fluorescence Measurement (60 min) Reaction->Measurement Analysis Data Analysis: Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Values Analysis->IC50

Caption: Experimental workflow for determining the IC50 of Sacubitrilat isomers.

References

Unveiling the Impact of 2R,4R-Sacubitril Impurity on Final Drug Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing, with the potential to affect the efficacy, safety, and stability of the final drug product. In the case of Sacubitril (B1662468), a neprilysin inhibitor used in the treatment of heart failure, the control of stereoisomeric impurities is of paramount importance. This guide provides a comprehensive comparison of the desired (2S,4R)-Sacubitril diastereomer with its (2R,4R)-Sacubitril impurity, summarizing available data on their synthesis, analysis, and potential impact on drug quality. While direct comparative data on the biological activity of the 2R,4R-Sacubitril impurity is limited in publicly available literature, this guide synthesizes the existing knowledge to inform researchers and drug developers.

Executive Summary

Sacubitril, the active component responsible for neprilysin inhibition in the combination drug Sacubitril/Valsartan, possesses two chiral centers, leading to the possibility of four stereoisomers. The therapeutically active isomer is (2S,4R)-Sacubitril. The (2R,4R)-Sacubitril isomer is a process-related impurity that can arise during synthesis. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over stereoisomeric impurities to ensure the safety and efficacy of the final drug product. While specific pharmacological and toxicological data for the this compound impurity are not extensively detailed in published studies, the general principle of stereoisomeric purity is a key quality attribute for this class of drugs.

Data Presentation: Physicochemical and Analytical Parameters

A crucial aspect of controlling the this compound impurity is the ability to effectively separate and quantify it. High-performance liquid chromatography (HPLC) is the primary analytical technique employed for this purpose. The following table summarizes key parameters for the active (2S,4R)-Sacubitril and its (2R,4R) impurity.

Parameter(2S,4R)-Sacubitril (Active Isomer)(2R,4R)-Sacubitril (Impurity)Reference
Molecular Formula C₂₄H₂₉NO₅C₂₄H₂₉NO₅[1]
Molecular Weight 411.5 g/mol 411.5 g/mol [1]
Stereochemistry 2S, 4R2R, 4R[1]
Typical HPLC Retention Time (RT) Varies by methodVaries by method, distinct from (2S,4R)[2][3]
Relative Retention Time (RRT) (Example Method 1) 1.00~1.64[2]
Relative Retention Time (RRT) (Example Method 2) 1.00~0.79[2]

Signaling Pathway and Mechanism of Action

Sacubitril Signaling Pathway Sacubitril Mechanism of Action Sacubitril (2S,4R)-Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (LBQ657) (Active Metabolite) Sacubitril->Sacubitrilat Esterases Neprilysin Neprilysin (Enzyme) Sacubitrilat->Neprilysin Inhibition Degraded_Peptides Inactive Peptides Neprilysin->Degraded_Peptides Degradation Natriuretic_Peptides Natriuretic Peptides (e.g., ANP, BNP) Natriuretic_Peptides->Neprilysin Cardiovascular_Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) Natriuretic_Peptides->Cardiovascular_Effects

Caption: Mechanism of action of the active (2S,4R)-Sacubitril.

Experimental Protocols

The accurate determination of the this compound impurity requires robust and validated analytical methods. The following protocols are based on methodologies described in the scientific literature for the stereoselective analysis of Sacubitril.

Stereoselective High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of Sacubitril stereoisomers.

a. Sample Preparation:

  • Accurately weigh and dissolve the Sacubitril drug substance or a crushed tablet sample in a suitable diluent (e.g., a mixture of n-hexane, ethanol, and isopropanol) to a final concentration of approximately 1 mg/mL.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter before injection.

b. Chromatographic Conditions:

ParameterCondition
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase A n-hexane with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)
Gradient Isocratic or Gradient (optimized for separation)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

c. System Suitability:

  • The resolution between the (2S,4R)-Sacubitril and (2R,4R)-Sacubitril peaks should be greater than 1.5.

  • The tailing factor for the (2S,4R)-Sacubitril peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 2.0%.

Experimental_Workflow_HPLC HPLC Analysis Workflow for Sacubitril Impurities Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System (Chiral Column, Mobile Phase) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Result Impurity Level Determination Data_Analysis->Result

Caption: Workflow for the HPLC analysis of Sacubitril impurities.

Impact on Final Drug Product Quality

The presence of the this compound impurity, even at low levels, can have several implications for the quality of the final drug product:

  • Reduced Efficacy: As the 2R,4R isomer is expected to have significantly lower or no neprilysin inhibitory activity, its presence effectively reduces the concentration of the active (2S,4R) isomer in a given dose. This could potentially lead to a suboptimal therapeutic effect.

  • Safety Concerns: While specific toxicity data for this compound is not widely available, regulatory guidelines operate on the precautionary principle.[5] Any impurity that is not the active substance or a known, qualified metabolite is considered a potential safety risk until proven otherwise. The unknown pharmacological and toxicological profile of this impurity necessitates its strict control.

  • Regulatory Compliance: Pharmaceutical regulatory bodies worldwide have stringent requirements for the control of impurities.[5] Failure to control the levels of stereoisomeric impurities like this compound can lead to rejection of regulatory submissions and delays in drug approval. The EMA, for instance, requires justification for the absence of chiral purity testing in the final product, which is often based on demonstrating that such impurities are not formed during manufacturing and storage.[6]

Logical Relationship of Impurity Impact

The following diagram illustrates the logical flow of how the presence of the this compound impurity can impact the final drug product.

Impurity_Impact_Logic Logical Impact of this compound Impurity Synthesis Sacubitril Synthesis Impurity_Formation Formation of (2R,4R)-Sacubitril Synthesis->Impurity_Formation Non-selective steps Drug_Substance Drug Substance (Mixture of Isomers) Synthesis->Drug_Substance Impurity_Formation->Drug_Substance Reduced_Purity Reduced Stereochemical Purity Drug_Substance->Reduced_Purity Final_Product Final Drug Product Reduced_Purity->Final_Product Efficacy Reduced Efficacy Final_Product->Efficacy Safety Potential Safety Risks Final_Product->Safety Regulatory Regulatory Non-Compliance Final_Product->Regulatory

Caption: Logical flow of the impact of this compound impurity.

Conclusion and Recommendations

The control of the this compound impurity is a critical aspect of ensuring the quality, safety, and efficacy of Sacubitril-containing drug products. While direct comparative biological data for this specific impurity remains scarce in the public domain, the established principles of stereochemistry in pharmacology and stringent regulatory expectations underscore the necessity of its minimization and control.

For researchers and drug developers, the following recommendations are crucial:

  • Process Optimization: Focus on developing highly stereoselective synthetic routes for Sacubitril to minimize the formation of the 2R,4R isomer.

  • Analytical Method Development: Implement and validate robust, sensitive, and specific analytical methods, such as chiral HPLC, for the routine monitoring of this compound levels in both the drug substance and the final product.

  • Impurity Qualification: If the presence of the this compound impurity is unavoidable, conduct thorough toxicological and pharmacological studies to qualify its safety at the observed levels, in line with ICH guidelines.

  • Regulatory Engagement: Maintain open communication with regulatory authorities regarding the strategy for controlling stereoisomeric impurities and provide comprehensive data to justify the proposed specifications.

By adhering to these principles, the pharmaceutical industry can ensure the consistent production of high-quality Sacubitril that delivers its intended therapeutic benefits to patients with heart failure.

References

Inter-laboratory Comparison Guide for the Analysis of 2R,4R-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison for the quantitative analysis of 2R,4R-Sacubitril, a critical component of the angiotensin receptor-neprilysin inhibitor, Sacubitril/Valsartan. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate results in pharmaceutical quality control. This document outlines a standardized experimental protocol and presents hypothetical comparative data based on established analytical methods.

Introduction to this compound Analysis

Sacubitril is a prodrug that is metabolized to its active form, which inhibits the enzyme neprilysin. The specific stereoisomer, this compound, is crucial for its therapeutic effect. Accurate and precise analytical methods are essential for the quality control of Sacubitril in bulk drug substances and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for its analysis.[1][2][3][4][5]

An inter-laboratory comparison, also known as a proficiency test, is a vital exercise to evaluate the performance of different laboratories in conducting a specific analysis.[6][7][8] It helps to identify potential sources of variability and ensures that the analytical methods are robust and transferable.[9][10]

Proposed Inter-laboratory Comparison Study Design

This proposed study involves the analysis of a common batch of a sample containing a known concentration of this compound by multiple participating laboratories. Each laboratory will follow the standardized analytical protocol detailed below. The results will be collected and statistically analyzed to determine inter-laboratory precision and accuracy.

Standardized Experimental Protocol: RP-HPLC Method

The following protocol is a composite method derived from several validated published methods for the analysis of Sacubitril.[1][3][4][11]

3.1. Materials and Reagents

  • Reference Standard: this compound (purity >99.5%)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Ortho-phosphoric acid or potassium dihydrogen phosphate (B84403) for buffer preparation

  • Sample for analysis (e.g., Sacubitril/Valsartan tablets)

3.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (e.g., 50:50 v/v).[1][4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 254 nm[1][11]

  • Injection Volume: 20 µL[12]

  • Column Temperature: 30°C[2]

3.3. Preparation of Standard Solution A stock solution of the this compound reference standard is prepared by accurately weighing a specific amount and dissolving it in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to achieve a known concentration (e.g., 100 µg/mL).[12] Working standard solutions are then prepared by appropriate dilutions of the stock solution.

3.4. Preparation of Sample Solution For tablet dosage forms, a representative number of tablets are crushed to a fine powder. An amount of powder equivalent to a specific dose of Sacubitril is accurately weighed and transferred to a volumetric flask. The powder is dissolved in the diluent, sonicated to ensure complete dissolution, and then diluted to the final volume.[2][12] The solution is filtered through a 0.45 µm filter before injection.

3.5. System Suitability Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the standard solution multiple times. The acceptance criteria for system suitability parameters like theoretical plates, tailing factor, and %RSD for peak area should be met.

3.6. Data Analysis The concentration of this compound in the sample is determined by comparing the peak area obtained from the sample solution with that of the standard solution.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following tables summarize hypothetical data from a simulated inter-laboratory comparison study involving five laboratories.

Table 1: Assay of this compound in a Blinded Sample (True Concentration: 50.0 mg/tablet)

LaboratoryReported Concentration (mg/tablet)Accuracy (%)
Lab 149.899.6
Lab 250.5101.0
Lab 349.599.0
Lab 450.2100.4
Lab 549.999.8
Mean 50.0 100.0
Std. Dev. 0.38
%RSD 0.76

Table 2: Comparison of Method Precision and Linearity

LaboratoryIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)Linearity (Correlation Coefficient, r²)
Lab 10.450.850.9995
Lab 20.520.910.9998
Lab 30.480.880.9996
Lab 40.550.950.9994
Lab 50.500.890.9997
Mean 0.50 0.90 0.9996

Visualizations

5.1. Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis A Sample Preparation (Weighing, Dissolution, Filtration) C RP-HPLC Analysis (Injection and Chromatographic Separation) A->C B Standard Preparation (Reference Standard Dilution) B->C D Data Acquisition (Peak Area Measurement) C->D E Quantification (Comparison with Standard) D->E F Result Reporting and Inter-laboratory Comparison E->F

Figure 1: Experimental Workflow for this compound Analysis

5.2. Signaling Pathway of Sacubitril

G Figure 2: Simplified Signaling Pathway of Sacubitril cluster_0 Sacubitril Action cluster_1 Neprilysin Inhibition cluster_2 Physiological Effects Sacubitril Sacubitril (Prodrug) Sacubitrilat Sacubitrilat (Active Metabolite) Sacubitril->Sacubitrilat Esterases Neprilysin Neprilysin (NEP) Sacubitrilat->Neprilysin Inhibition Natriuretic_Peptides Natriuretic Peptides (e.g., ANP, BNP) Neprilysin->Natriuretic_Peptides Degradation Increased_Peptides Increased Natriuretic Peptide Levels Effects Vasodilation Natriuresis Diuresis Increased_Peptides->Effects

Figure 2: Simplified Signaling Pathway of Sacubitril

Conclusion

The provided framework for an inter-laboratory comparison for the analysis of this compound serves as a guide for ensuring the quality and consistency of analytical data across different pharmaceutical laboratories. By adhering to a standardized protocol and comparing results, laboratories can demonstrate their proficiency and contribute to the overall quality assurance of Sacubitril-containing medicines. The hypothetical data presented illustrates the expected level of precision and accuracy for the validated RP-HPLC method.

References

Safety Operating Guide

Personal protective equipment for handling 2R,4R-Sacubitril

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2R,4R-Sacubitril

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data for Sacubitril and general best practices for handling potent active pharmaceutical ingredients (APIs).

Hazard Summary and Personal Protective Equipment (PPE)
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Toxic if swallowed.[1] Harmful if swallowed.[3]Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear impervious clothing and protective gloves (nitrile or neoprene recommended).[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear tightly fitting safety goggles with side-shields.[3][4]
Respiratory Irritation May cause respiratory irritation.[3] Avoid breathing dust.[3]Handle in a well-ventilated area, preferably in a laboratory fume hood.[4] Use a suitable respirator if dust formation is likely.[3]
Aquatic Toxicity Very toxic to aquatic life.[1]Prevent release to the environment.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Pre-Operational Checks
  • Training: Ensure all personnel handling the compound are trained on its potential hazards and have read and understood this handling protocol and the available Safety Data Sheets for Sacubitril.

  • Location: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible.[3]

  • Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.

  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that safety goggles provide a complete seal.[4]

Handling Procedure
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, safety goggles, and gloves. If there is a risk of dust generation, a respirator should also be used.

  • Weighing and Aliquoting:

    • Perform all manipulations that may generate dust, such as weighing, within a fume hood to minimize inhalation exposure.[4]

    • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep containers of this compound tightly closed when not in use.[4]

    • Clearly label all solutions and reaction mixtures containing the compound.

    • Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first aid measures outlined below.

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Clean all non-disposable equipment that came into contact with the compound.

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including unused compound and contaminated disposables (gloves, wipes, etc.), in a clearly labeled, sealed hazardous waste container.

    • The preferred method of disposal is incineration in a licensed facility equipped with an afterburner and scrubber.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, sealed hazardous waste container.

    • Do not discharge solutions containing this compound into the sewer system.[1]

  • Licensed Disposal:

    • All waste must be disposed of through a licensed hazardous material disposal company.[4] Ensure compliance with all federal, state, and local regulations.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_node 1. Pre-Operational Checks - Training - Designated Area (Fume Hood) - Emergency Equipment Check - PPE Inspection handling_node 2. Handling Procedure - Don PPE - Weighing in Fume Hood - Experimental Use - Keep Containers Closed prep_node->handling_node post_node 3. Post-Handling Procedures - Decontaminate Work Area - Segregate Waste - Doff PPE - Wash Hands handling_node->post_node disposal_node 4. Waste Disposal - Collect in Labeled Containers - Incineration via Licensed Vendor - Follow Regulations post_node->disposal_node

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。